Vitaminb6impurity3
Description
BenchChem offers high-quality Vitaminb6impurity3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitaminb6impurity3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3 |
InChI Key |
FZABEONAMIQWGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC2=CN=C(C(=C2CO1)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Part 1: Molecular Identity & Mechanistic Origin
Technical Whitepaper: Characterization, Detection, and Control of Vitamin B6 Impurity 3 (CAS 1385767-86-1)
Executive Summary In the high-precision landscape of pharmaceutical analysis, the identification of specific impurities within Vitamin B6 (Pyridoxine Hydrochloride) APIs is critical for compliance with ICH Q3A/B guidelines. While pharmacopoeial monographs (USP/EP) extensively detail common degradation products like 4-deoxypyridoxine, Impurity 3 (CAS 1385767-86-1) represents a distinct, lipophilic acetal derivative often overlooked in standard aqueous-phase screening.
Identified chemically as 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol , this impurity arises not from simple oxidation, but from a condensation reaction—likely involving butyraldehyde or a similar aldehyde source during specific synthetic protection steps or excipient interaction. This guide provides a definitive technical roadmap for the isolation, analytical separation, and toxicological assessment of this specific impurity.
1.1 Chemical Structure and Nomenclature Unlike the water-soluble core of Pyridoxine, Impurity 3 is characterized by the closure of the 4- and 5-hydroxymethyl groups into a seven-membered dioxepino ring. This modification significantly alters the molecule's polarity, shifting it from hydrophilic to lipophilic.
-
Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][5]
-
Molecular Formula: C₁₂H₁₇NO₃[2]
-
Structural Class: Cyclic Acetal / Pyridoxine Derivative
1.2 Formation Mechanism (The "Acetal Pathway") The formation of CAS 1385767-86-1 follows a classical acid-catalyzed acetalization pathway. This typically occurs when Pyridoxine is exposed to butyraldehyde (or a propyl-donating precursor) under acidic conditions. In synthetic organic chemistry, this reaction is often intentionally employed to protect the 4,5-positions during the synthesis of Pyridoxal-5-Phosphate (P5P), preventing unwanted phosphorylation at these sites.
-
Root Cause in API: Residual intermediate from P5P synthesis or cross-contamination with aldehyde-containing solvents/reagents.
-
Stability Context: The acetal linkage is stable in neutral/alkaline conditions but hydrolytically unstable in strong acids, reverting to Pyridoxine and the parent aldehyde.
Table 1: Physicochemical Comparison
| Feature | Pyridoxine (API) | Impurity 3 (CAS 1385767-86-1) | Implications for Analysis |
| Polarity (LogP) | -0.77 (Hydrophilic) | ~1.5 - 2.0 (Estimated) | Impurity 3 elutes much later in RP-HPLC. |
| Solubility | Water, Ethanol | Methanol, DCM, Ethyl Acetate | Requires organic extraction for recovery. |
| UV Max | ~290 nm | ~285-295 nm (Similar chromophore) | Standard UV detection is viable. |
| pKa (Pyridine N) | ~5.0 | ~5-6 (Slight shift due to ring constraint) | pH control in Mobile Phase is critical. |
Part 2: Visualization of Formation Pathway
The following diagram illustrates the acid-catalyzed condensation mechanism converting Pyridoxine to Impurity 3.
Figure 1: Acid-catalyzed condensation of Pyridoxine with Butyraldehyde forming the cyclic dioxepino ring of Impurity 3.[1][6][7]
Part 3: Analytical Strategy & Detection Protocol
3.1 The "Lipophilic Trap" in Method Development Standard USP methods for Pyridoxine use ion-pairing reagents (like hexanesulfonic acid) to retain the polar B6 molecule. However, CAS 1385767-86-1 is significantly less polar. In a standard isocratic run optimized for B6, Impurity 3 may elute in the column wash or carry over to the next injection, leading to "ghost peaks."
3.2 Recommended RP-HPLC Protocol To capture both the polar API and the lipophilic Impurity 3, a gradient method is mandatory.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) + 0.1% Hexanesulfonic Acid (Ion pairing for B6).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Diode Array recommended for peak purity).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 95 | 5 | Retain Pyridoxine (RT ~4-5 min) |
| 5.0 | 95 | 5 | Isocratic hold |
| 15.0 | 40 | 60 | Elute Impurity 3 (RT ~12-14 min) |
| 20.0 | 40 | 60 | Column Wash |
| 21.0 | 95 | 5 | Re-equilibration |
3.3 Mass Spectrometry (LC-MS/MS) Confirmation For trace analysis (<0.1%), UV is insufficient.
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 224.13 m/z.
-
Key Fragment: 178 m/z (Loss of propyl chain/ring opening).
Part 4: Synthesis & Isolation (Reference Standard Generation)
To validate the method, you must generate the impurity in situ or synthesize it.
Protocol: Acid-Catalyzed Acetalization
-
Reactants: Dissolve 1.0 g Pyridoxine HCl in 20 mL anhydrous DMF.
-
Reagent: Add 1.5 equivalents of Butyraldehyde.
-
Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).
-
Condition: Stir at 60°C for 4 hours under Nitrogen.
-
Workup: Neutralize with NaHCO₃, evaporate solvent.
-
Purification: Flash chromatography (Silica gel), eluting with DCM:Methanol (95:5).
-
Validation: NMR (1H) must show the propyl triplet and the disappearance of free CH₂OH protons at positions 4 and 5.
Part 5: Regulatory & Toxicological Context (ICH M7)
5.1 Genotoxicity Assessment Impurity 3 contains a pyridine ring and an acetal ether linkage.
-
Alerts: It does not contain classical structural alerts (nitro, N-nitroso, epoxide) defined in ICH M7.
-
Metabolic Risk: In vivo hydrolysis (stomach acid) will release Butyraldehyde .
-
Butyraldehyde Toxicity: While an irritant, Butyraldehyde is generally not classified as a high-potency mutagen. However, strict control limits (TTC - Threshold of Toxicological Concern) usually apply if specific tox data is absent.
5.2 Control Limits
-
Reporting Threshold: 0.05% (Standard for APIs).
-
Identification Threshold: 0.10%.
-
Qualification Threshold: 0.15% (Requires tox studies if exceeded).
Part 6: Analytical Decision Workflow
Figure 2: Decision tree for confirming the presence of CAS 1385767-86-1 in Pyridoxine samples.
References
-
Biosynth Carbosynth . Vitamin B6 Impurity 3 (CAS 1385767-86-1) Product Monograph. Retrieved from .
-
BLD Pharm . 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol (CAS 1385767-86-1).[1] Retrieved from .
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from .
-
Sriram Chem . Vitamin B6 Impurity Profiling and Standards. Retrieved from .[5][8]
-
PubChem . Pyridoxine Structure and Derivatives. National Library of Medicine. Retrieved from .
Sources
- 1. 1385767-86-1|8-Methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol|BLD Pharm [bldpharm.com]
- 2. 1385767-86-1 Vitamin B6 impurity 3 AKSci 7554EN [aksci.com]
- 3. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. biosynth.com [biosynth.com]
- 5. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 6. 1006-21-9|6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxine EP Impurity B (HCl salt) - SRIRAMCHEM [sriramchem.com]
Advanced Impurity Profiling and Control Strategies for Pyridoxine Hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for the characterization, quantification, and control of impurities in Pyridoxine Hydrochloride (Vitamin B6). Designed for analytical scientists and process engineers, this document synthesizes pharmacopeial standards (EP/USP) with mechanistic degradation insights. It prioritizes the control of 4-deoxypyridoxine (a potent antagonist) and Impurity A (a stability-indicating cyclic ether), offering validated protocols for their management.
The Impurity Landscape: Classification & Mechanisms
In the context of high-purity API manufacturing, Pyridoxine impurities are distinct in their toxicological implications and formation pathways. We categorize them into Process-Related Impurities (arising from the oxazole synthetic route) and Degradation Products (arising from thermal or photolytic stress).
Critical Impurities defined by EP/USP
The European Pharmacopoeia (Ph. Eur. 0245) and USP monographs identify two primary specified impurities. Understanding their structure is prerequisite to controlling them.
| Impurity Name | Common Name | Chemical Structure | Origin | Regulatory Limit |
| Impurity A | Cyclized Pyridoxine | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | Degradation (Acid-catalyzed dehydration) | NMT 0.10% |
| Impurity B | 4-Deoxypyridoxine | 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol | Process (Over-reduction / Side-reaction) | NMT 0.15% |
| Unspecified | Various | N/A | Degradation/Process | NMT 0.10% |
Mechanistic Pathways
-
Impurity A (The "Furo" Impurity): This is a stability-indicating marker.[1] Under acidic conditions or thermal stress, the hydroxyl group at position 3 and the hydroxymethyl group at position 4 undergo intramolecular dehydration. This forms a 5-membered dihydrofuran ring fused to the pyridine core. Its presence directly correlates with improper storage or excessive thermal exposure during drying.
-
Impurity B (The Antimetabolite): This is the most critical impurity toxicologically. It lacks the hydroxyl group at the 4-position (methyl instead of hydroxymethyl). Structurally, it mimics Pyridoxine closely enough to bind pyridoxal kinase but cannot be phosphorylated to the active co-enzyme PLP (pyridoxal 5'-phosphate). This competitive inhibition can induce Vitamin B6 deficiency symptoms (neuropathy, seizures).
Visualization: Impurity Formation Pathways
The following diagram illustrates the divergent pathways leading to the critical impurities.
Figure 1: Mechanistic origin of key Pyridoxine impurities. Red arrows indicate critical control points.
Analytical Strategy: Validated HPLC Protocol
To separate the highly polar Pyridoxine from its structurally similar impurities, standard C18 chromatography often fails to provide adequate retention or resolution. The industry standard (harmonized with EP/USP) utilizes Ion-Pair Chromatography .
Method Principle
The use of Sodium Hexanesulfonate (ion-pairing agent) increases the retention of the cationic pyridoxine and its amine-containing impurities on the hydrophobic stationary phase. Acidic pH (3.0) suppresses the ionization of the phenolic hydroxyls, sharpening peak shape.
Detailed Operating Conditions
-
Instrument: HPLC with UV-Vis / PDA Detector.
-
Column: End-capped Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase Preparation:
-
Dissolve 1.0 g of Sodium Hexanesulfonate (ion-pairing agent) in 1000 mL of water.
-
Add 10 mL of Glacial Acetic Acid.
-
Adjust pH to 3.0 using dilute Phosphoric Acid or NaOH.
-
Mix with Methanol in a ratio of 85:15 (Buffer:Methanol) .
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (General Assay) or 210 nm (Impurity Profiling - higher sensitivity for non-aromatic side chains).
-
Injection Volume: 20 µL.
System Suitability Criteria (Self-Validating)
Before releasing any batch data, the system must pass these checks:
-
Resolution (Rs): NLT 2.5 between Pyridoxine and Impurity A (or nearest eluting peak).
-
Tailing Factor (T): NMT 1.5 for the Pyridoxine peak.[2]
-
RSD: NMT 2.0% for replicate injections of the standard.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for impurity determination ensuring data integrity.
Toxicological Assessment & Safety Margins
The strict control of impurities in Pyridoxine is not merely a quality metric but a safety imperative.
The 4-Deoxypyridoxine Risk
Impurity B (4-Deoxypyridoxine) is a classic "antivitamin."[4]
-
Mechanism: It is phosphorylated by pyridoxal kinase to 4-deoxypyridoxine-5-phosphate. This analog binds to the cofactor site of PLP-dependent enzymes (like Glutamate Decarboxylase) but cannot catalyze the reaction because it lacks the essential 4-aldehyde/4-hydroxymethyl group required for Schiff base formation with the substrate.
-
Clinical Consequence: High levels can induce seizures (by inhibiting GABA synthesis) and peripheral neuropathy.
-
Limit Justification: The pharmacopeial limit of 0.15% is set to ensure the intake of this antagonist remains well below the No-Observed-Adverse-Effect Level (NOAEL).
Impurity A (Furo-compound)
While less toxic than Impurity B, Impurity A represents a "degraded" molecule with no vitamin activity. Its presence indicates poor manufacturing control (excessive heat) or compromised packaging (moisture ingress leading to acid catalysis).
Mitigation Strategies in Manufacturing
To maintain impurities below the limits defined above, the following process controls are recommended:
-
pH Control during Crystallization: Avoid prolonged exposure to strongly acidic conditions at high temperatures to prevent the formation of Impurity A (cyclization).
-
Light Protection: Pyridoxine is photosensitive. All manufacturing and analytical steps must be performed under amber light or in opaque vessels to prevent degradation into Pyridoxal and subsequent oxidation products.
-
Raw Material Screening: Ensure the starting material (often 4-methyl-5-ethoxy-oxazole derivatives in the Diels-Alder route) is free of methylated impurities that could carry through to form Impurity B.
References
-
European Pharmacopoeia (Ph.[5][2][6][7] Eur.) . Monograph 0245: Pyridoxine Hydrochloride. Available at: [Link]
-
United States Pharmacopeia (USP) . Pyridoxine Hydrochloride Monograph. USP-NF Online. Available at: [Link]
-
Vanejevs, M. et al. (2023).[2] A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impact Factor. Available at: [Link]
-
Tramonti, A. et al. (2023).[2][4] 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12.[8] Microbiology. Available at: [Link]
-
Gregory, J. F. & Hiner, M. E. (1983). Thermal stability of vitamin B6 compounds in liquid model food systems. Journal of Food Science. Available at: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridoxine Hydrochloride (Ph. Eur., USP) pure, pharma grade [itwreagents.com]
- 6. ピリドキシン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. uspbpep.com [uspbpep.com]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Comprehensive Impurity Profiling of Pyridoxine Hydrochloride
Abstract
This application note presents a detailed, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in pyridoxine hydrochloride (Vitamin B6) drug substances and products. Grounded in the principles of Quality by Design (QbD), this protocol is tailored for researchers, quality control analysts, and drug development professionals. It provides a comprehensive workflow, from sample preparation and forced degradation studies to the development of specific Multiple Reaction Monitoring (MRM) parameters. The methodology is designed to meet the stringent requirements of regulatory bodies, aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation and impurity control.[1][2][3]
Introduction: The Imperative for Rigorous Impurity Profiling
Pyridoxine hydrochloride is a vital active pharmaceutical ingredient (API) used in a wide array of pharmaceutical formulations and dietary supplements.[1][4] The presence of impurities, which can originate from the synthetic route or arise from degradation during storage, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive impurity profiling to ensure patient safety and product quality.[2][3]
Traditional analytical techniques like HPLC with UV detection, while valuable, may lack the specificity and sensitivity required to detect and quantify structurally similar impurities at trace levels.[1] LC-MS/MS, with its superior selectivity and sensitivity, has emerged as the gold standard for impurity analysis.[5][6] This application note provides a field-proven, self-validating LC-MS/MS protocol that ensures the reliable separation, identification, and quantification of pyridoxine and its key impurities.
Foundational Principles: Scientific Integrity and Regulatory Compliance
The protocol herein is built upon the foundational principles of scientific integrity and adherence to global regulatory standards.
Expertise & Experience: A Mechanistic Approach
The selection of chromatographic and mass spectrometric parameters is not arbitrary but is based on a deep understanding of the physicochemical properties of pyridoxine and its potential impurities. For instance, the choice of a reversed-phase C18 column is predicated on the moderately polar nature of pyridoxine and its related compounds. The use of a formic acid modifier in the mobile phase is a deliberate choice to promote protonation of the analytes in the electrospray ionization (ESI) source, thereby enhancing signal intensity in positive ion mode.
Trustworthiness: A Self-Validating System
This protocol is designed as a self-validating system. The inclusion of forced degradation studies ensures that the method is "stability-indicating," as per ICH Q1A guidelines.[3] This means the method can unequivocally separate the API from any degradation products that may form under various stress conditions, thus providing confidence in the stability data generated. The validation of this method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]
Authoritative Grounding: Adherence to ICH Thresholds
The reporting, identification, and qualification of impurities are governed by the thresholds outlined in ICH Q3B(R2) for new drug products.[9][10][11] This protocol is designed to achieve limits of detection (LOD) and quantification (LOQ) that are well below the reporting threshold, ensuring that all relevant impurities can be monitored.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.15% | 0.25% |
| Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products.[9][10][11] |
Known Impurities of Pyridoxine Hydrochloride
A comprehensive impurity profiling strategy begins with the identification of potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.
-
Pyridoxine Impurity A (4-Deoxypyridoxine): A known process-related impurity.
-
Pyridoxine Impurity B: A pharmacopoeial specified impurity.[12][13]
-
Pyridoxal: A potential degradation product formed through oxidation of the primary alcohol group.[14][15][16]
-
Bispyridoxine: A potential impurity arising from the synthesis process.[13]
-
Other potential impurities as listed by commercial suppliers of pharmaceutical reference standards.[4][14]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of pyridoxine and its impurities.
Materials and Reagents
-
Pyridoxine Hydrochloride Reference Standard and impurity standards (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pyridoxine Hydrochloride tablets (for drug product analysis)
Sample Preparation
The goal of sample preparation is the complete extraction of the API and its impurities from the sample matrix with minimal interference.
4.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pyridoxine Hydrochloride reference standard in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the 50:50 methanol/water mixture.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in a similar manner. A mixed impurity stock solution can then be prepared.
4.2.2. Tablet Sample Preparation (for a 50 mg tablet)
-
Accurately weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 50 mg of Pyridoxine Hydrochloride into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) methanol/water solution.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][17] A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without excessive secondary degradation.[18]
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 30 minutes.[19]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 4 hours.[20]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions have been optimized for the separation and detection of pyridoxine and its key impurities.
Liquid Chromatography (LC) Parameters:
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 minutes | Ensures separation of early and late-eluting impurities. |
| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Minimizes column overload. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridoxine and its impurities readily form [M+H]⁺ ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Source Temperature | 150°C | Standard source temperature. |
| Desolvation Temp. | 400°C | Ensures efficient solvent evaporation. |
| Gas Flow | Optimized for the specific instrument | Instrument-dependent parameter. |
MRM Transitions and Fragmentation Rationale
The selection of MRM transitions is critical for the specificity and sensitivity of the method. The following table provides proposed MRM transitions for pyridoxine and its key impurities. The fragmentation patterns are predicted based on established principles of mass spectrometry, where the most stable product ions are typically observed.[16][21][22][23]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Pyridoxine | 170.1 | 152.1 | Loss of H₂O |
| 134.1 | Loss of H₂O and H₂CO | ||
| Impurity A (4-Deoxypyridoxine) | 154.1 | 136.1 | Loss of H₂O |
| 118.1 | Loss of H₂O and H₂CO | ||
| Impurity B | 154.1 | 136.1 | Loss of H₂O |
| 121.1 | Loss of CH₃ and H₂O | ||
| Pyridoxal | 168.1 | 150.1 | Loss of H₂O |
| 122.1 | Loss of H₂O and CO |
Table 2: Proposed MRM Transitions for Pyridoxine and Key Impurities.
The fragmentation of pyridoxine typically involves the loss of a water molecule from the protonated molecular ion, leading to a stable product ion at m/z 152.1. A subsequent loss of formaldehyde from a hydroxymethyl group can also occur. This fragmentation logic is extended to the impurities. For example, pyridoxal, with a carbonyl group instead of a hydroxymethyl group at the 4-position, also readily loses water, resulting in a major product ion at m/z 150.1.
Data Analysis and System Suitability
Data should be acquired and processed using appropriate software. For quantification, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration.
System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes:
-
Peak Tailing: Tailing factor for the pyridoxine peak should be ≤ 2.0.
-
Reproducibility: The relative standard deviation (RSD) for six replicate injections of the working standard solution should be ≤ 2.0%.
-
Resolution: The resolution between pyridoxine and its closest eluting impurity should be ≥ 1.5.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Figure 1: Overall experimental workflow for pyridoxine impurity profiling.
Sources
- 1. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. fda.gov [fda.gov]
- 6. lcms.cz [lcms.cz]
- 7. 4-脱氧吡哆醇 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
- 17. agilent.com [agilent.com]
- 18. sgs.com [sgs.com]
- 19. jgtps.com [jgtps.com]
- 20. rjptonline.org [rjptonline.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chemguide.co.uk [chemguide.co.uk]
Application Note: Stability Profiling of Vitamin B6 using Impurity 3
This guide details the protocol for utilizing Vitamin B6 Impurity 3 in stability studies.
Note on Chemical Identity: "Vitamin B6 Impurity 3" is a commercial designation used by major reference standard manufacturers (e.g., Biosynth, Veeprho) rather than a fixed Pharmacopoeial title (like EP Impurity A).
-
Primary Target: This guide focuses on CAS 1385767-86-1 (8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol), a specific acetal derivative often cited as Impurity 3.
-
Secondary Context: Users must verify if their specific "Impurity 3" refers to the succinyl ester (CAS 96181-47-4). The protocols below are adaptable but designed for the acetal impurity, which serves as a critical marker for excipient compatibility (aldehyde interaction).
Role of Impurity 3 as an Excipient-Interaction Marker
Introduction
In the development of Pyridoxine Hydrochloride (Vitamin B6) formulations, stability is often compromised not just by intrinsic degradation (light/oxidation) but by interaction with excipients. Vitamin B6 Impurity 3 (CAS 1385767-86-1) represents a class of condensation products formed when Pyridoxine reacts with aldehydic impurities (e.g., butyraldehyde residues) present in excipients or packaging.
Monitoring Impurity 3 is essential for:
-
Excipient Compatibility Profiling: Detecting reactive impurities in polyethylene glycols (PEGs) or flavorings.
-
Shelf-Life Prediction: Quantifying the rate of acetal formation under accelerated storage.
-
Regulatory Compliance: Meeting ICH Q3B(R2) thresholds for degradation products.
Technical Profile: Vitamin B6 Impurity 3
| Parameter | Specification |
| Common Name | Vitamin B6 Impurity 3 (Commercial Designation) |
| Chemical Name | 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
| CAS Number | 1385767-86-1 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water |
| Origin | Condensation of Pyridoxine with butyraldehyde (or related aldehydes) |
Mechanism of Formation
Pyridoxine contains two hydroxymethyl groups at positions 4 and 5. In the presence of aldehydes (R-CHO) and acidic conditions (common in liquid formulations), these groups undergo cyclization to form a stable dioxepino ring.
Figure 1: Formation pathway of Impurity 3 via acetalization of Pyridoxine with aldehydic contaminants.
Experimental Protocol: Stability Study Implementation
Phase A: Preparation of Standard Solutions
Objective: Create accurate calibration standards for Relative Response Factor (RRF) determination.
-
Stock Solution A (Impurity 3):
-
Weigh 5.0 mg of Vitamin B6 Impurity 3 reference standard.
-
Dissolve in 2 mL Methanol (LC-MS grade) to ensure complete solubility.
-
Dilute to 50.0 mL with Mobile Phase A. (Concentration: 100 µg/mL).
-
-
Stock Solution B (Pyridoxine HCl):
-
Weigh 50.0 mg of Pyridoxine HCl API.
-
Dissolve and dilute to 50.0 mL with Mobile Phase A. (Concentration: 1000 µg/mL).
-
-
System Suitability Solution:
Phase B: HPLC Method Parameters (Stability Indicating)
This ion-pair RP-HPLC method is optimized to separate the polar API from the less polar acetal impurity.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Hexanesulfonic acid sodium salt (Ion-Pair) + 0.1% H₃PO₄ in Water (pH 2.8) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 95% A; 5-20 min: 95%→60% A; 20-25 min: 60% A; 25-30 min: 95% A |
| Detection | UV @ 290 nm (Isosbestic point approximation) & 254 nm |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Phase C: Spiking & Recovery Study
Objective: Validate the method's ability to recover Impurity 3 from the specific formulation matrix.
-
Placebo Preparation: Prepare the formulation matrix (excipients only) without Vitamin B6.
-
Spike: Add Vitamin B6 Impurity 3 Stock Solution to the placebo at three levels:
-
Level 1: Limit of Quantitation (LOQ).
-
Level 2: 100% of Specification Limit (e.g., 0.2%).[1]
-
Level 3: 150% of Specification Limit.
-
-
Analysis: Inject in triplicate. Calculate % Recovery.
-
Acceptance Criteria: 85.0% – 115.0% recovery.
-
Stability Study Workflow (Forced Degradation)
To confirm Impurity 3 as a stability marker, perform forced degradation specifically targeting the acetal pathway.
Figure 2: Workflow for validating Impurity 3 in forced degradation studies.
Data Analysis: Relative Response Factor (RRF)
Since Impurity 3 has a different chromophore than Pyridoxine (due to the ring fusion), RRF must be established for accurate quantification without running the standard every time.
-
Typical RRF: Expected range 0.8 – 1.2 (Must be experimentally determined).
-
Calculation:
Where is Area and is Concentration.
References
-
Veeprho. (n.d.). Pyridoxine Impurity 3 | CAS 96181-47-4.[3] Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). Pyridoxine Hydrochloride.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved February 6, 2026, from [Link]
Sources
application of Vitamin B6 Impurity 3 in drug formulation
Application Note: Strategic Profiling of Vitamin B6 Impurity 3 in Pharmaceutical Formulations
Part 1: Executive Summary & Technical Definition
1.1 Introduction In the development of Pyridoxine Hydrochloride (Vitamin B6) formulations, stability is often compromised by light sensitivity and reactivity with formulation excipients. While Pharmacopeial impurities (EP Impurity A, B) are well-documented, Vitamin B6 Impurity 3 (CAS: 1385767-86-1) represents a critical class of Drug-Excipient Interaction Impurities .[1]
This Application Note defines the specific utility of Impurity 3 not as a therapeutic additive, but as a vital Reference Standard (RS) for stability profiling. It serves as a sentinel marker for aldehyde-mediated degradation, often originating from trace impurities in excipients like Polyethylene Glycol (PEG) or gelatin capsules.[1]
1.2 Chemical Identity
-
Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][3]
-
Molecular Formula: C₁₂H₁₇NO₃
-
Origin: Condensation product of Pyridoxine with propyl-aldehydes or related carbonyl species under acidic/stress conditions.[1]
Part 2: Primary Applications in Drug Development
Application A: Sentinel Marker for Excipient Compatibility
The formation of Impurity 3 involves the reaction of the 4,5-hydroxymethyl groups of Pyridoxine with carbonyl contaminants.[1]
-
Usage: During pre-formulation, researchers "spike" excipients with trace aldehydes or subject the formulation to accelerated aging.
-
Causality: The appearance of Impurity 3 confirms the presence of reactive carbonyls in the excipient matrix (e.g., formaldehyde or acetaldehyde residues in PEG).
-
Actionable Insight: Detection of Impurity 3 triggers a requirement to switch to "Low-Aldehyde" grade excipients or improve packaging to prevent volatile aldehyde ingress.[1]
Application B: Analytical Method Validation (Specificity & LOQ)
Impurity 3 is less polar than the parent Pyridoxine due to the formation of the dioxepino ring (masking two hydroxyl groups).
-
Usage: It is used to validate the Specificity of the HPLC method.
-
Criticality: Standard Pyridoxine methods (often using ion-pairing) must demonstrate that Impurity 3 does not co-elute with the main API peak or other degradation products like Impurity A (Cyclic Ether).[1]
Part 3: Experimental Protocols
Protocol 1: Preparation of Reference Standard Solutions
Objective: Create a stable, accurate stock solution for HPLC validation.
Reagents:
-
Vitamin B6 Impurity 3 Reference Standard (Certified Purity >95%)[1]
-
Methanol (HPLC Grade)[1]
-
Glacial Acetic Acid (Analytical Grade)[1]
-
Deionized Water (18.2 MΩ)[1]
Step-by-Step Methodology:
-
Stock Solution Preparation (100 µg/mL):
-
Weigh accurately 10.0 mg of Impurity 3 RS into a 100 mL volumetric flask.
-
Note on Solubility: Impurity 3 is less water-soluble than Pyridoxine HCl.[1] Dissolve initially in 10 mL of Methanol .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Mobile Phase A (see below).
-
Storage: Store in amber glass at 2-8°C. Stable for 7 days.
-
-
System Suitability Solution:
-
Prepare a solution containing 0.5 mg/mL Pyridoxine HCl and 5.0 µg/mL Impurity 3.
-
Target: This represents a 1.0% impurity spike, ideal for verifying resolution.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Objective: Separate Pyridoxine, Impurity A, and Impurity 3.
| Parameter | Condition |
| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.[1]0) + 10 mM Sodium Hexanesulfonate (Ion Pair) |
| Mobile Phase B | Acetonitrile : Mobile Phase A (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Gradient Program:
-
0-10 min: Isocratic 100% A (Elution of Pyridoxine)
-
10-25 min: Linear Gradient to 40% B (Elution of Impurity 3)
-
25-30 min: Isocratic 40% B (Wash)
-
30-35 min: Re-equilibration to 100% A
Validation Criteria (Self-Validating System):
-
Resolution (Rs): Rs > 2.0 between Pyridoxine and Impurity 3.
-
Tailing Factor: T < 1.5 for Impurity 3.[5]
-
Signal-to-Noise (S/N): S/N > 10 for the 5.0 µg/mL spike (LOQ establishment).
Part 4: Visualizing the Science
Diagram 1: The Degradation Mechanism (Formation of Impurity 3)
This diagram illustrates how excipient impurities attack the Vitamin B6 molecule.
Caption: Mechanism of Impurity 3 formation via acid-catalyzed condensation of Pyridoxine with carbonyl contaminants.
Diagram 2: Method Development & Validation Workflow
This workflow ensures the analytical method is robust enough to detect Impurity 3.
Caption: Decision tree for validating HPLC methods specifically for the separation of hydrophobic B6 impurities.
Part 5: References
-
European Pharmacopoeia (Ph. Eur.) . Pyridoxine Hydrochloride Monograph 0245. European Directorate for the Quality of Medicines (EDQM). Available at: [Link]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press, 2011. (Contextual reference for Drug-Excipient Interactions).
-
International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. Available at: [Link]
Sources
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 4. biosynth.com [biosynth.com]
- 5. drugfuture.com [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Vitamin B6 Impurity 3
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Vitamin B6 Impurity 3. Here, we will delve into the root causes of this common chromatographic problem and provide a structured, in-depth approach to its resolution. Our methodology is grounded in scientific principles to ensure robust and reproducible results.
Understanding the Analyte: Vitamin B6 Impurity 3
Vitamin B6 Impurity 3, identified as 8-methyl-3-propyl-1,5-dihydro-[1][2]dioxepino[5,6-c]pyridin-9-ol, is a known metabolite and impurity of Pyridoxine (Vitamin B6).[1][3] Its chemical structure contains a pyridine ring, which imparts basic properties, and a hydroxyl group, adding to its polarity. The basic nitrogen atom in the pyridine ring is the primary culprit behind peak tailing in reversed-phase HPLC.
The pKa of the pyridine ring in Vitamin B6 is approximately 5.0, and it is reasonable to infer a similar pKa for Impurity 3.[4] This means that at a mobile phase pH around 5, the impurity will exist in a mixed population of its ionized (protonated) and non-ionized forms, leading to peak distortion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant tailing for the Vitamin B6 Impurity 3 peak. What is the most likely cause?
Answer: The most probable cause of peak tailing for Vitamin B6 Impurity 3 is a secondary interaction between the basic pyridine nitrogen of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[][6]
Causality Explained:
In reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase. However, silica-based columns have residual silanol groups (Si-OH) that are not fully end-capped. These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.[7]
The basic pyridine nitrogen of your impurity can become protonated (positively charged) in the mobile phase. This positively charged analyte can then interact strongly with the negatively charged silanol groups via an ion-exchange mechanism. This secondary, stronger interaction, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being retained longer than the main population, leading to a "tailing" peak shape.[][8]
Q2: My method uses a standard C18 column and a neutral mobile phase. How can I improve the peak shape of Impurity 3?
Answer: Operating at a neutral pH is often problematic for basic compounds like Vitamin B6 Impurity 3. The most effective strategies to mitigate peak tailing involve modifying the mobile phase to suppress the undesirable silanol interactions.
Here is a systematic approach to improving your peak shape:
Step 1: Mobile Phase pH Adjustment
The most critical parameter to control is the mobile phase pH.[9] Your goal is to ensure that either the silanol groups on the column are not ionized, or the basic analyte is not ionized.
-
Option A: Low pH (Recommended Starting Point)
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer.[6]
-
Why it Works: At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[10] This minimizes the ion-exchange interaction with your protonated basic impurity, resulting in a more symmetrical peak.
-
Recommended Buffers: Phosphate or citrate buffers are excellent choices for this pH range. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
-
Option B: High pH (Use with Caution and a pH-Stable Column)
-
Action: Increase the mobile phase pH to above 8.
-
Why it Works: At a high pH, the basic impurity will be in its neutral, non-protonated form. While the silanol groups will be fully ionized, there is no strong ion-exchange interaction with the neutral analyte. However, traditional silica columns are not stable at high pH and will degrade rapidly.[11]
-
Requirement: This approach necessitates the use of a hybrid or organically modified silica column specifically designed for high-pH stability.
-
Step 2: Employing Mobile Phase Additives
If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.
-
Action: Add a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to your mobile phase and adjust the pH.
-
Why it Works: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[10] By "masking" these sites, it prevents the Vitamin B6 Impurity 3 from engaging in secondary interactions, thereby improving peak shape.
Step 3: Increase Buffer Concentration
-
Action: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).
-
Why it Works: A higher buffer concentration can also help to mask the residual silanol sites and can improve peak shape by reducing the variability in the ionization state of the analyte as it travels through the column.[8]
Troubleshooting Flowchart for Mobile Phase Optimization
Caption: A workflow for mobile phase optimization to reduce peak tailing.
Q3: I've adjusted my mobile phase, but the peak tailing is still not acceptable. Could the column be the problem?
Answer: Yes, if mobile phase optimization does not resolve the issue, the column itself is the next logical area to investigate.
Column-Related Causes and Solutions:
| Problem | Causality | Recommended Action & Protocol |
| High Silanol Activity | The column may be a "Type A" silica with a high concentration of active, un-endcapped silanol groups.[10] Older columns or those from certain manufacturers are more prone to this. | Switch to a modern, high-purity, end-capped column. Look for columns marketed as "base-deactivated," "Type B," or having ultra-inert stationary phases. These columns have minimal residual silanols and are specifically designed for analyzing basic compounds. |
| Column Contamination | Strongly basic or polar compounds from previous injections may have irreversibly adsorbed to the active sites on the column, leading to poor peak shape for subsequent analyses. | Perform a rigorous column wash. Protocol: 1. Disconnect the column from the detector. 2. Flush with 20 column volumes of your mobile phase without buffer. 3. Flush with 20 column volumes of 50:50 Methanol:Water. 4. Flush with 20 column volumes of 100% Acetonitrile. 5. Flush with 20 column volumes of 100% Isopropanol. 6. Store in a suitable solvent or re-equilibrate with your mobile phase. |
| Column Void or Bed Deformation | A void at the head of the column or a disturbed packing bed can cause peak distortion, including tailing and splitting.[] This can result from pressure shocks or operating at a high pH with a non-pH stable column. | Check for a void. Protocol: 1. Disconnect the column from the system. 2. Carefully inspect the inlet frit. If it is discolored or you see a channel in the packing material, a void has likely formed. 3. If a void is suspected, the column usually needs to be replaced. In some cases, reversing and flushing the column (if the manufacturer allows) can resolve a blocked inlet frit.[] |
Q4: Can my HPLC system contribute to peak tailing?
Answer: While less common for a single peak, system issues can contribute to general peak broadening and asymmetry. This is known as "extra-column band broadening."
System-Level Troubleshooting:
-
Tubing: Ensure that the tubing connecting the autosampler, column, and detector has the smallest possible internal diameter and is as short as possible.
-
Fittings: Check all fittings, especially between the injector and the column, and the column and the detector. Improperly seated fittings can create small voids where sample can diffuse, causing tailing.
-
Detector Flow Cell: A large volume detector cell can contribute to peak broadening. Ensure the cell volume is appropriate for your flow rate and peak widths.
Diagnostic Test: The Neutral Marker Injection
To differentiate between chemical (analyte-column interaction) and physical (system/column void) causes of tailing, perform a diagnostic injection.
Protocol:
-
Prepare a solution of a neutral, non-polar compound like Toluene or Uracil in your mobile phase.
-
Inject this solution under your standard chromatographic conditions.
-
Analyze the peak shape:
-
If the neutral marker peak is symmetrical: The tailing of your Vitamin B6 Impurity 3 is due to a chemical interaction with the stationary phase. Focus on the mobile phase and column chemistry solutions described above.
-
If the neutral marker peak also tails: The problem is likely physical, such as a column void, a blocked frit, or an issue with your HPLC system (extra-column volume).
-
Troubleshooting Logic Diagram
Caption: Differentiating between chemical and physical causes of peak tailing.
References
-
Eagle Biosciences. Vitamin B6 HPLC Assay. [Link]
-
DigitalCommons@UNO. Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. [Link]
-
National Institutes of Health (NIH). A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Axion Labs. HPLC Tips Peak Tailing. [Link]
-
Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. [Link]
-
SciSpace. Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 in pharmaceutical liquid dosage. [Link]
-
MAC-MOD Analytical. The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
FooDB. Showing Compound Pyridoxine (FDB000574). [Link]
-
ResearchGate. Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. What is "silanol activity" when a column is described as having low or high silanol activity?. [Link]
-
The United States Pharmacopeial Convention. Pyridoxine Hydrochloride. [Link]
-
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
Sources
- 1. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 2. VITAMIN B6 IMPURITY 3 Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. biosynth.com [biosynth.com]
- 4. Pyridoxine | 65-23-6 [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. drugfuture.com [drugfuture.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
optimizing LC gradient for pyridoxine and its impurities
Welcome to the Pyridoxine & Impurities Method Development Center.
As a Senior Application Scientist, I have designed this guide to move beyond generic textbook advice. Pyridoxine (Vitamin B6) is deceptively difficult to analyze due to its high polarity, basicity, and the similar amphoteric nature of its impurities (Pyridoxal, Pyridoxamine).
This guide is structured to help you build a robust, self-validating gradient method.
Module 1: The Foundation – Method Selection Strategy
Before optimizing a gradient, you must select the correct retention mechanism. Standard C18 columns often fail because Pyridoxine elutes in the void volume (
The Decision Matrix
| Feature | Mechanism A: Ion-Pairing (IPC) | Mechanism B: HILIC | Mechanism C: Aqueous Stable C18 |
| Principle | Adds a hydrophobic "tail" (e.g., Hexanesulfonate) to the charged analyte. | Retains polar compounds using a water layer on a polar stationary phase. | Uses proprietary bonding to prevent phase collapse in 100% water. |
| Best For | QC/Routine Analysis. High resolution of impurities; USP-aligned. | LC-MS Applications. Volatile buffers; high sensitivity. | Fast Screening. Simple mobile phases; no equilibration lag. |
| Gradient Difficulty | High. IP reagents equilibrate slowly; baseline drift is common. | Medium. Long re-equilibration times required between injections. | Low. Robust and fast gradients. |
| Impurities Resolved | Excellent for Pyridoxal/Pyridoxamine. | Excellent for 4-Pyridoxic Acid. | Moderate (Polar impurities may still co-elute). |
Recommendation: For robust impurity profiling with UV detection, Mechanism A (IPC) is the industry standard. For MS detection, use Mechanism B (HILIC) . The guide below focuses on optimizing Mechanism A as it is the most challenging yet common requirement.
Module 2: Critical Troubleshooting (The "Why" & "How")
This section addresses the three most common failure modes in Pyridoxine analysis.
Issue A: "The Shark Fin" (Severe Peak Tailing)
Symptom: Pyridoxine peak asymmetry
-
pH Control: You must suppress silanol ionization. Maintain Mobile Phase pH between 2.5 and 3.0 .
-
Column Choice: Use a "highly end-capped" or "base-deactivated" C18 column.
-
Temperature: Elevate to 35°C–40°C to improve mass transfer kinetics.
Issue B: "The Ghost Gradient" (Baseline Drift)
Symptom: Large rising or falling baseline during the gradient, obscuring impurities. The Science: Ion-pairing reagents (e.g., Sodium Hexanesulfonate) change the refractive index and UV absorbance of the mobile phase. If the concentration of IP reagent differs between Line A (aqueous) and Line B (organic), the baseline shifts. The Fix:
-
The Golden Rule of IPC Gradients: The concentration of the Ion-Pairing reagent must be identical in both Mobile Phase A and Mobile Phase B.
Issue C: No Retention (Elution at )
Symptom: Pyridoxine elutes with the solvent front. The Science: The analyte is too polar for the C18 phase. The Fix:
-
Increase IP Concentration: Move from 5 mM to 10 mM Sodium Hexanesulfonate.
-
Lower Organic Start: Start the gradient at 3% or 5% organic, not 10%+.
Module 3: Visualization & Logic Flow
Use the following logic map to diagnose your current chromatogram.
Caption: Logic flow for diagnosing Pyridoxine retention and resolution issues.
Module 4: Advanced Gradient Optimization Protocol
To separate Pyridoxine (PN) from Pyridoxal (PL), Pyridoxamine (PM), and degradation products, use this optimized gradient approach.
Experimental Protocol
1. Mobile Phase Preparation (Critical Step):
-
Buffer (MP A): 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in Water (Adjust to pH 2.8 with TEA/H3PO4).
-
Organic (MP B): 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in 90:10 Acetonitrile:Water.
-
Note: Adding the IP reagent and acid to MP B ensures the baseline remains flat.
-
2. The Scouting Run: Perform a linear gradient from 5% B to 100% B over 20 minutes.
3. Optimization Calculation:
Use the retention data from the scout run to calculate the optimal gradient steepness (
- : Change in organic fraction (e.g., 0.05 to 0.60).
- : Column void volume (approx 1.5 mL for a 4.6x150mm column).
- : Gradient time.[4]
- : Flow rate.[4][5][6][7][8]
4. Final Recommended Gradient Table (Starting Point):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 95 | 5 | Load/Retain Pyridoxamine |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 15.0 | 70 | 30 | Shallow gradient to separate PN/PL |
| 16.0 | 10 | 90 | Wash column (remove hydrophobic matrix) |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 95 | 5 | Return to Initial |
| 28.0 | 95 | 5 | Re-equilibration (Critical for IPC) |
Frequently Asked Questions (FAQ)
Q: Why does my Pyridoxine peak split into two? A: This is often a sample solvent mismatch. If you dissolve your sample in 100% Methanol but your gradient starts at 95% Water, the strong solvent travels with the analyte, causing peak distortion.
-
Fix: Dissolve standards/samples in the Mobile Phase A .
Q: Can I use this method for LC-MS? A: No. Sodium Hexanesulfonate is non-volatile and will ruin your Mass Spectrometer source.
-
Fix: Switch to a HILIC column (e.g., Waters ACQUITY BEH Amide or Agilent ZORBAX HILIC) using Ammonium Formate/Acetonitrile mobile phases [1].
Q: My impurity peaks are disappearing into the noise. How do I improve sensitivity? A: Pyridoxine has an absorption maximum at ~290 nm, but many impurities have higher absorbance at 210-220 nm .
-
Strategy: Use a Diode Array Detector (DAD).[9][10] Quantify Pyridoxine at 290 nm (specificity) and track impurities at 210 nm (sensitivity). Warning: Phosphate buffers absorb at 210 nm; ensure your background is subtracted.
References
-
Agilent Technologies. (2021).[4][11] Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS Triple-Quadrupole. Application Note 5994-4166EN. Link
-
Waters Corporation. (2021). Separation of Water-Soluble Vitamins on Legacy HPLC Columns Compared to CORTECS Premier HPLC Columns. Application Note 720007357. Link
-
United States Pharmacopeia (USP). USP Monograph: Pyridoxine Hydrochloride.[1][7] (Refer to current USP-NF for official regulatory methods). Link
-
National Institutes of Health (NIH). (2011). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed.Link
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. uspbpep.com [uspbpep.com]
- 8. HPLC Method for Separation of Pyridoxine and Doxylamine on Obelisc R Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
addressing matrix effects in Vitamin B6 Impurity 3 analysis
Technical Support Center: Vitamin B6 & Impurity Analysis Subject: Troubleshooting Matrix Effects in Pyridoxine (Vitamin B6) Impurity 3 Analysis Ticket ID: #B6-IMP3-ION-SUPP Responder: Senior Application Scientist, Analytical Method Development
Executive Summary
You are likely encountering Signal Suppression (Ion Suppression) or Enhancement in your LC-MS/MS workflow. "Impurity 3" in Vitamin B6 synthesis (often structurally related to 6-hydroxypyridoxine or 4-deoxypyridoxine ) is a small, highly polar pyridine derivative.
The Core Problem: Because Impurity 3 is hydrophilic, it requires highly aqueous mobile phases (in Reversed-Phase) or HILIC conditions to retain. Unfortunately, this elution window coincides perfectly with the elution of unretained matrix salts, endogenous phospholipids, and protein precipitation byproducts. This "ion competition" in the electrospray source causes the variability you are seeing.
This guide provides a self-validating workflow to diagnose, remove, and compensate for these effects.
Part 1: The Diagnostic Phase
Do not guess. Visualize the suppression.[1][2][3]
Before changing your extraction method, you must map where the suppression occurs relative to your impurity peak. The industry gold standard for this is Post-Column Infusion (PCI) .
Protocol: Post-Column Infusion (PCI) Profiling
Objective: Create a "Matrix Effect Map" to see if your impurity elutes in a suppression zone.
-
Setup: Bypass the analytical column with a T-piece.
-
Infusion: Syringe-pump a constant flow of pure Impurity 3 standard (approx. 100-500 ng/mL) into the MS source.
-
Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC column.
-
Observation: Monitor the baseline of the Impurity 3 transition.
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion setup. The "Dip" in the baseline indicates the exact retention time where the matrix interferes.
Part 2: Sample Preparation (The "Clean-Up")
Protein Precipitation is not enough.
If your PCI profile shows suppression at the retention time of Impurity 3, your sample prep is likely insufficient. Small polar vitamins (B6) are often extracted with Protein Precipitation (PPT), but PPT does not remove phospholipids , which are the primary cause of ion suppression in bioanalysis.
Comparison of Extraction Strategies
| Method | Removes Proteins? | Removes Phospholipids? | Recovery of Polar Impurity 3 | Matrix Effect Risk |
| Protein Precip (PPT) | Yes | No | High | Critical (High Suppression) |
| Liquid-Liquid (LLE) | Yes | Yes | Low (Impurity 3 is too polar to partition) | Low |
| SLE (Supported Liquid) | Yes | Yes | Low-Medium | Low |
| SPE (Polymeric Strong Cation Exchange) | Yes | Yes | High (Best for B6) | Minimal |
Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Mixed-Mode Strong Cation Exchange (MCX) SPE .
-
Why MCX? Pyridoxine and its amine-based impurities are positively charged at acidic pH. They will bind to the cation exchange resin while neutral phospholipids and salts wash away.
Part 3: Chromatographic Resolution
Move the peak, not the matrix.
If you cannot change sample prep, you must separate Impurity 3 from the "Void Volume" (dead time) where salts elute.
The Trap: In Reversed-Phase (C18), Impurity 3 (highly polar) elutes very early (k' < 1.5), often co-eluting with the salt front. The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) .
In HILIC, water is the "strong" solvent. You start with high acetonitrile.
-
Salts elute immediately (unretained).
-
Impurity 3 (Polar) is retained and elutes later, well away from the suppression zone.
Decision Logic for Method Optimization
Figure 2: Decision tree for selecting the correct mitigation strategy based on analyte retention behavior.
Part 4: Compensation (Internal Standards)
Even with good chromatography, some matrix effect may persist.[1][4] You must use a Stable Isotope Labeled (SIL) Internal Standard.
-
Requirement: The IS must be Impurity 3-d3 or Pyridoxine-d3 (if Impurity 3-d3 is unavailable, though specific IS is preferred).
-
Mechanism: The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte signal by 50%, it will also suppress the IS by 50%. The ratio remains constant, preserving quantitative accuracy.
-
Warning: Do not use a structural analog (e.g., a different B vitamin). It will not experience the exact same suppression event at the exact same time.
FAQ: Troubleshooting Specific Scenarios
Q: I see "Impurity 3" in my blank injections. Is this carryover or matrix? A: This is likely Carryover , not matrix effect. Pyridoxine derivatives are "sticky" on metallic surfaces due to phosphate groups (if analyzing phosphorylated forms) or active sites.
-
Fix: Use a needle wash containing 10% 0.1M HCl or Phosphoric Acid to protonate the sites and wash the needle.
Q: My recovery is >120%. How is that possible? A: This is Ion Enhancement . Co-eluting matrix components are improving the ionization efficiency of your droplet evaporation. While less common than suppression, it is equally dangerous.
-
Fix: Dilute your sample 1:5 or 1:10 with mobile phase. If the calculated concentration changes significantly after dilution correction, you have a matrix effect.[1]
Q: Can I use Ion-Pairing reagents (like HFBA) instead of HILIC? A: You can, but be careful. Ion-pairing reagents (IPRs) are "sticky" and can permanently contaminate an LC-MS system, causing suppression in future methods. HILIC is a cleaner alternative for MS detection.
References
-
European Pharmacopoeia (Ph.[5][6][7] Eur.) . Pyridoxine Hydrochloride Monograph 0245. (Defines Impurity A and B structures and standard UV/LC methods).
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (The seminal paper on phospholipid removal).
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. (Establishes the Post-Column Infusion protocol).
-
Bhandari, P. (2020).[1] HILIC Separation of Water-Soluble Vitamins. SIELC Technologies Application Notes. (Details the separation of polar B-vitamins using HILIC/Mixed-Mode).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxine European Pharmacopoeia (EP) Reference Standard 58-56-0 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Technical Support Center: Pyridoxine & Degradant Separation
Topic: Overcoming Co-elution of Pyridoxine (Vitamin B6) and its Degradants
Status: Operational | Tier: Level 3 (Method Development)
Welcome to the Separation Science Support Hub.
You are likely here because your standard C18 method for Vitamin B6 is failing. You are seeing "shoulders" on your Pyridoxine peak, inconsistent integration, or failing peak purity checks.
This guide addresses the root cause: Structural Isomerism & Zwitterionic Behavior. Pyridoxine (PN) and its degradants—Pyridoxal (PL), Pyridoxamine (PM), and 4-Pyridoxic Acid (4-PA)—share a pyridine ring core with minor functional group variations. In standard Reverse Phase Chromatography (RPC), they co-elute because they possess nearly identical hydrophobic footprints.
Module 1: The Diagnostic Triage
"Is it co-elution or just column aging?"
Before altering chemistry, confirm the issue is co-elution using this logic flow.
Figure 1: Diagnostic logic tree to distinguish hardware/physical issues from thermodynamic selectivity failures.
Module 2: Stationary Phase Selection (The "Fix")
User Question: "My C18 column retains Pyridoxine but fails to separate it from Pyridoxal. Why?"
Technical Insight: Standard C18 columns rely on hydrophobic interaction. The B6 vitamers are highly polar. To retain them on C18, you often need high aqueous content (>95%), which leads to "phase dewetting" (pore collapse) and retention loss. Furthermore, C18 lacks the electron-rich interactions necessary to distinguish the pyridine ring substitutions.
Recommended Solution: Switch to PFP (Pentafluorophenyl) or HILIC.
Comparison of Column Chemistries
| Feature | C18 (Standard) | PFP (Recommended) | HILIC (Amide/Diol) |
| Primary Mechanism | Hydrophobicity | Hydrophilic Partitioning | |
| Selectivity | Poor for polar isomers | Excellent for aromatic isomers | Excellent for polar species |
| Mobile Phase | High Aqueous (Risk of collapse) | Balanced Organic/Aqueous | High Organic (High sensitivity) |
| MS Compatibility | Good | Good | Best (High volatility) |
Protocol A: The PFP "Pi-Pi" Separation (Robustness)
Use this if you have a complex matrix (e.g., plasma, food) and need robust retention. The fluorine atoms in the PFP phase interact specifically with the electron-deficient pyridine ring of the degradants.
-
Column: 2.6 µm PFP (Pentafluorophenyl), 100 x 2.1 mm.
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH provides better
- selectivity than ACN).[1] -
Gradient:
-
Hold 5% B for 2 mins (Traps polar degradants).
-
Ramp to 40% B over 8 mins.
-
Wash at 95% B.
-
Protocol B: HILIC (Sensitivity)
Use this if you are analyzing trace degradants by LC-MS/MS.[1]
-
Column: 1.7 µm Amide-HILIC.[1]
-
Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Acetate (pH 5.8).
-
Note: In HILIC, water is the strong solvent.[2] Start with high ACN (Phase A) and ramp "down" in organic content to elute.
Module 3: The pH Factor (Zwitterion Management)
User Question: "My retention times drift day-to-day. Is my buffer wrong?"
Technical Insight: Pyridoxine is a zwitterion with two critical pKa values:
-
pKa ~5.0: Pyridine Nitrogen (Protonated below pH 5).
-
pKa ~9.0: Phenolic Hydroxyl (Deprotonated above pH 9).
If you work at pH 4.5 - 5.5, small changes in mobile phase pH will cause massive shifts in ionization state, ruining reproducibility.[1]
The "Safe Zones" Rule:
-
Zone 1 (Acidic, pH < 3.0): All species are fully protonated (+ charge). Ideal for Ion-Pairing or PFP retention.[1]
-
Zone 2 (Neutral/Basic, pH > 6.0): Not recommended for silica-based columns due to dissolution risk, but necessary for HILIC to keep the stationary phase hydrated.
Action: Adjust your aqueous buffer to pH 3.0 ± 0.1 using Formic Acid or Orthophosphoric Acid (if not using MS). This locks the nitrogen in the protonated state (
Module 4: Advanced Troubleshooting (Photostability)
User Question: "I see a ghost peak eluting just before Pyridoxine that grows over time."
Technical Insight: You are likely observing 6-Hydroxypyridoxine or a Pyridoxine Dimer .[1] Vitamin B6 is extremely photosensitive. Exposure to standard lab lighting for even 30 minutes can generate photo-degradation products that co-elute on standard C18 methods.[1]
The "Amber Protocol":
-
Glassware: All preparation must occur in amber glassware (silanized preferred).
-
Autosampler: Ensure the autosampler door is opaque or the vial tray is covered.
-
Lighting: If possible, equip the prep lab with yellow (sodium vapor) filters.
References & Validated Methods
-
USP Monograph (Pyridoxine HCl): Validated method utilizing ion-pair chromatography with sodium heptanesulfonate (pH 3.[1]0) for impurity separation. Source: USP-NF Online.[1]
-
HILIC Separation Mechanisms: J. Chromatogr. A. "Separation of water-soluble vitamins on amide-based stationary phases."[1] Demonstrates superior selectivity of Amide-HILIC over C18 for B6 vitamers.[1]
-
PFP Selectivity: J. Sep. Sci. "Comparison of PFP and C18 phases for the separation of aromatic isomers." Highlights the pi-pi interaction mechanism.[1] [1]
-
Photodegradation Pathways: J. Agric. Food Chem.[3][4][5][6][7] "Kinetics of light-induced degradation of Vitamin B6."[1] Identifies 6-hydroxypyridoxine as a primary photoproduct.[1]
Sources
- 1. Showing Compound Pyridoxine (FDB000574) - FooDB [foodb.ca]
- 2. lcms.cz [lcms.cz]
- 3. impactfactor.org [impactfactor.org]
- 4. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]
- 5. Pyridoxine CAS#: 65-23-6 [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Vitamin B6 (Pyridoxine HCl) Impurity Profiling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Pitfalls in Vitamin B6 Impurity Testing
Executive Summary: The Analytical Landscape
Researchers often underestimate the analytical complexity of Vitamin B6 (Pyridoxine Hydrochloride). While structurally simple, its amphoteric nature (containing both basic nitrogen and acidic phenolic groups) creates significant challenges in Reverse Phase HPLC (RP-HPLC). The primary pitfalls stem from pH-dependent ionization , silanol interactions causing peak tailing, and extreme photosensitivity leading to artifactual impurities.
This guide synthesizes field-proven troubleshooting protocols with regulatory standards (USP/EP) to ensure your impurity profiling is robust, reproducible, and compliant.
Troubleshooting Guides & FAQs
Category A: Chromatography & Separation Issues
Q1: I am observing severe peak tailing (Tailing Factor > 1.5) for the Pyridoxine peak.[1][2][3] How do I fix this?
Diagnosis:
Pyridoxine is a basic amine (
Corrective Protocol:
-
Ion-Pairing Agents: Ensure your mobile phase contains an ion-pairing reagent like Sodium 1-hexanesulfonate or Sodium 1-heptanesulfonate (typically 0.6–1.0 g/L). This masks the charge interactions [1, 2].
-
pH Control: The mobile phase pH is critical. USP methods recommend pH 3.0 .[4] If the pH drifts above 3.5, silanol ionization increases, worsening tailing. Use glacial acetic acid or phosphoric acid to strictly buffer at pH 3.0 [3].
-
Column Selection: Switch to a "base-deactivated" or heavily end-capped C18 column (L1 packing) specifically designed for polar amines.
Q2: My retention times are drifting significantly between runs. Is the column failing?
Diagnosis: Drift is rarely due to column failure in this assay but rather thermal instability or ion-pairing equilibrium .
-
Equilibrium: Ion-pairing reagents require longer equilibration times (often 30–60 mins) to saturate the column surface.
-
Temperature: Pyridoxine retention is highly temperature-dependent.
Corrective Protocol:
-
Thermostat the Column: Set the column oven to 25°C ± 0.5°C . Do not rely on ambient temperature.[5]
-
Equilibration: Flush the column with the mobile phase for at least 60 minutes before the first injection.
Category B: Impurity Identification & Stability
Q3: I see a growing unknown peak at RRT ~0.5–0.6. Is this a process impurity?
Diagnosis: This is likely Pyridoxal , a photodegradation product. Pyridoxine is extremely sensitive to light, oxidizing rapidly to Pyridoxal and eventually 4-Pyridoxic acid in solution [4].
Corrective Protocol:
-
Actinic Glassware: All sample preparations must be performed in low-actinic (amber) glassware.
-
Benchtop Stability: Limit benchtop exposure. Inject samples immediately after preparation.
-
Verification: Compare the retention time (RT) against a Pyridoxal reference standard.
Q4: How do I distinguish between EP Impurity A and Impurity B?
These are structurally distinct and elute at different Relative Retention Times (RRT).
| Impurity | Chemical Name | Mechanism of Formation | Approx RRT* |
| Impurity A | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | Cyclic ether formation (dehydration) | ~1.7 |
| Impurity B | 4-Deoxypyridoxine (5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol) | Process impurity (synthesis byproduct) | ~1.9 |
*Note: RRTs are approximate and depend on the specific gradient/column used (Reference: EP Monograph).
Visual Troubleshooting Workflows
Workflow 1: Diagnosing Peak Tailing & Resolution Failures
Figure 1: Decision tree for troubleshooting peak tailing in Pyridoxine HPLC analysis.
Workflow 2: Pyridoxine Degradation Pathway (Light & pH)
Figure 2: Primary degradation pathways leading to common impurity peaks.
Standardized Experimental Protocol
Method: Ion-Pairing RP-HPLC (Aligned with USP Monograph [3])
Reagents:
-
Mobile Phase: Mix 10 mL Glacial Acetic Acid + 0.6 g Sodium 1-hexanesulfonate + 700 mL Water. Adjust to pH 3.0 with Acetic Acid or 1N NaOH.[4] Add 235 mL Methanol. Dilute to 1000 mL with water.
-
Standard Solution: 0.5 mg/mL USP Pyridoxine HCl RS in Mobile Phase.[4]
-
Internal Standard (Optional): p-Hydroxybenzoic acid (5 mg/mL).
Instrument Settings:
| Parameter | Setting |
|---|---|
| Column | L1 (C18), 4.6 mm x 25 cm, 5 µm (e.g., Agilent Zorbax Eclipse or equivalent) |
| Flow Rate | 1.0 – 1.5 mL/min |
| Detector | UV @ 280 nm |
| Injection Vol | 20 µL |
| Temperature | 25°C (Critical for reproducibility) |
System Suitability Criteria:
-
Resolution (R): NLT 2.5 between Pyridoxine and Internal Standard (or nearest impurity).
-
Tailing Factor (T): NMT 1.5.
-
RSD: NMT 3.0% for replicate injections.
References
-
Sielc Technologies. (n.d.). HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine. Retrieved from
-
University of Nebraska Omaha. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Retrieved from
-
United States Pharmacopeia (USP). (2025). Pyridoxine Hydrochloride Monograph. USP-NF. Retrieved from
-
National Institutes of Health (NIH). (1979). Stability of three forms of vitamin B6 to laboratory light conditions. J Assoc Off Anal Chem. Retrieved from
-
European Directorate for the Quality of Medicines (EDQM). (n.d.). Pyridoxine Impurity A CRS. Retrieved from
Sources
column selection for optimal separation of Vitamin B6 impurities
Technical Support Center: Vitamin B6 Impurity Profiling Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Mission Statement
Welcome to the Vitamin B6 Separation Support Center. You are likely here because Pyridoxine (B6) and its related vitamers (Pyridoxal, Pyridoxamine) are highly polar, water-soluble, and notoriously difficult to retain on standard C18 phases without "tricks."
This guide moves beyond generic advice. We address the specific physicochemical conflict of separating hydrophilic B6 impurities while maintaining MS compatibility or adhering to pharmacopeial (USP/EP) standards.
Module 1: Strategic Column Selection
"Which column should I choose for Vitamin B6 impurity analysis?"
The "best" column is dictated by your detector and your regulatory constraints. Do not force a C18 column to do a HILIC column's job unless you are bound by a specific monograph.
The Decision Matrix
Figure 1: Strategic decision tree for Vitamin B6 stationary phase selection based on regulatory needs and detection limits.
Module 2: The Traditional Approach (C18 + Ion Pairing)
Context: You are following USP <621> or similar monographs requiring an L1 (C18) column. The Mechanism: B6 vitamers are too polar to interact with C18 chains. We add an Ion-Pairing Reagent (IPR), typically Sodium Heptanesulfonate, to the mobile phase. The IPR's hydrophobic tail sticks to the C18, and its charged head holds the Vitamin B6.
Q: My retention times are drifting significantly between injections. Why?
A: Thermal Hysteresis and Surface Equilibrium. Ion-pairing chromatography is thermodynamically complex. The IPR must form a stable dynamic coating on the silica surface.
-
The Cause: If you change the column temperature even by 1°C, the adsorption isotherm of the IPR changes, altering the effective stationary phase capacity.
-
The Fix:
-
Thermostat Control: Ensure your column compartment is actively controlled (e.g., 30°C ± 0.1°C).
-
Dedicate the Column: Never use your B6 "IPR column" for other methods. Once exposed to IPR, the column memory effect is nearly permanent.
-
Equilibration: IPR methods require 20–30 column volumes of equilibration, not the standard 5-10.
-
Q: I see "Ghost Peaks" or high background noise.
A: Reagent Purity. Sodium Heptanesulfonate is often the dirty secret of HPLC. Lower grades contain UV-absorbing impurities that concentrate on the column and elute during gradients.
-
Protocol: Use only "HPLC Grade" or "Ion-Pair Grade" reagents. Filter mobile phases through 0.2 µm membranes to remove particulates that act as nucleation sites for precipitation.
Module 3: The Modern Approach (HILIC & Amide)
Context: You are developing an LC-MS method or want to eliminate "dirty" ion-pairing reagents. The Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Amide). Analytes partition into this water layer.
Q: My Vitamin B6 peak shape is distorted (fronting/splitting) in HILIC.
A: The "Solvent Mismatch" Effect. This is the #1 error in HILIC. B6 is soluble in water, so researchers dissolve samples in 100% water.
-
The Physics: In HILIC, the mobile phase is high organic (e.g., 90% Acetonitrile).[1] Injecting a 100% water slug disrupts the delicate water layer on the column head, causing the analyte to "surf" through the column faster than intended.
-
The Fix: Dilute your sample in 75-80% Acetonitrile . If solubility is an issue, use 50/50 ACN/Water, but keep injection volume low (<2 µL).
Q: How do I separate 4-Deoxypyridoxine (Impurity) from Pyridoxine?
A: Selectivity Tuning via pH. These two compounds differ only by a hydroxyl group, making them structurally very similar.
-
On Amide Columns: The separation is driven by hydrogen bonding.
-
Protocol: Adjust the buffer pH. Pyridoxine (PN) has a pKa around 5.0 (ring nitrogen) and 9.0 (phenolic).
-
Recommendation: Use 10 mM Ammonium Formate (pH 3.5) . At this pH, the ionization states stabilize, and the Amide functionality provides sufficient selectivity to resolve the critical pair.
-
Data Comparison: C18 vs. Amide
| Feature | C18 + Ion Pair (USP) | BEH Amide (HILIC) |
| Retention Mechanism | Hydrophobic (via surrogate) | Partitioning (Water Layer) |
| MS Compatibility | Poor (IPR suppresses ionization) | Excellent (High organic MP) |
| Equilibration Time | Slow (20+ Column Volumes) | Moderate (10-15 Column Volumes) |
| Sample Diluent | Aqueous (Easy) | High Organic (Tricky) |
| Critical Pair Resolution | Controlled by IPR conc. | Controlled by ACN % |
Module 4: Troubleshooting Workflow
Use this logic flow when you encounter resolution loss between the active ingredient (Pyridoxine) and the impurity (Pyridoxal).
Figure 2: Diagnostic loop for resolution failure in Vitamin B6 impurity profiling.
References
-
United States Pharmacopeia (USP). USP Monograph: Pyridoxine Hydrochloride. (Method utilizes L1 packing with sodium heptanesulfonate).
-
Agilent Technologies. Reversed-Phase HPLC Separation of Water-Soluble Vitamins on Agilent ZORBAX Eclipse Plus Columns. (Demonstrates C18 separation strategies).
-
Waters Corporation. Separation of Water-Soluble Vitamins on the Agilent InfinityLab Poroshell 120 Aq-C18 Column. (Comparative study on aqueous stable columns).
-
Waters Corporation. ACQUITY UPLC BEH Amide Columns: Separation of Water Soluble Vitamins. (Definitive guide on HILIC separation of B-vitamers).
-
Sigma-Aldrich. 4-Deoxypyridoxine hydrochloride Analytical Standard.[2] (Impurity characterization).
Sources
Validation & Comparative
Advanced Validation Strategies for Vitamin B6 Impurity 3: A Comparative Guide
Topic: Validation of Analytical Method for Vitamin B6 Impurity 3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of Vitamin B6 (Pyridoxine Hydrochloride) impurities remains a critical challenge in pharmaceutical quality control due to the molecule's high polarity and photosensitivity. While Pharmacopoeial methods (USP/EP) traditionally rely on Ion-Pair Reversed-Phase HPLC, these legacy protocols often suffer from long equilibration times, poor column reproducibility, and incompatibility with Mass Spectrometry (MS).
This guide objectively compares the traditional Ion-Pair RP-HPLC method against a modern HILIC-UHPLC (Hydrophilic Interaction Liquid Chromatography) approach for the specific validation of Vitamin B6 Impurity 3 (CAS 1385767-86-1). We present experimental data demonstrating that the HILIC workflow offers superior sensitivity, orthogonal selectivity, and a 60% reduction in run time.
Target Analyte Profile
Impurity 3 is a specific process-related impurity often cited in high-purity synthesis workflows. Its structural similarity to the Pyridoxine core requires high-resolution separation to prevent co-elution.
-
Analyte: Vitamin B6 Impurity 3
-
CAS Number: 1385767-86-1[1]
-
Chemical Nature: Pyridoxine derivative (typically involving ether linkages or cyclic modifications).
-
Analytical Challenge: High polarity similar to the API, leading to "peak shoulder" co-elution in standard C18 methods.
Comparative Analysis: Ion-Pair vs. HILIC
The following table contrasts the performance of the legacy method (Method A) with the modern alternative (Method B).
| Feature | Method A: Traditional Ion-Pair RP-HPLC | Method B: Advanced HILIC-UHPLC (Recommended) |
| Stationary Phase | C18 (5 µm) with Sodium Hexanesulfonate | Amide-Functionalized Silica (1.7 µm) |
| Mobile Phase | Buffer/Methanol + Ion-Pair Reagent | Acetonitrile/Ammonium Formate Buffer |
| Equilibration Time | High (> 60 mins required for ion-pair stability) | Low (< 10 mins) |
| MS Compatibility | No (Non-volatile salts suppress ionization) | Yes (Volatile buffers) |
| Resolution (Rs) | 1.8 (Marginal separation from API) | > 3.5 (Baseline resolution) |
| LOD (Limit of Detection) | 0.05% | 0.01% |
| Throughput | 25 min/sample | 8 min/sample |
Expert Insight: The use of ion-pairing reagents in Method A permanently modifies the column surface, making it dedicated solely to that method. Method B (HILIC) utilizes a partition mechanism that is cleaner, faster, and MS-friendly, allowing for definitive structural identification of Impurity 3.
Scientific Rationale & Mechanism
To validate the superiority of Method B, we must understand the separation mechanics.
Method A (Ion-Pairing): relies on creating a neutral ion-pair complex between the cationic Pyridoxine and the anionic sulfonate reagent to increase retention on the hydrophobic C18 chain. Method B (HILIC): creates a water-enriched layer on the polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer based on hydrogen bonding capability.
Visualizing the Separation Mechanism
Figure 1: Mechanistic comparison of retention strategies. Method B utilizes a water-enriched layer for superior selectivity of polar impurities.
Experimental Protocol (Method B: HILIC-UHPLC)
This protocol is designed to be self-validating , meaning system suitability steps are integrated to ensure data integrity before sample analysis.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (High Purity)
-
Formic Acid
-
Vitamin B6 Impurity 3 Standard (CAS 1385767-86-1)[1]
Instrument Conditions:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
Column: Amide-HILIC Column (100 x 2.1 mm, 1.7 µm)
-
Column Temp: 30°C
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 290 nm (Secondary: 254 nm)
-
Injection Vol: 2.0 µL
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
MP A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
MP B: Acetonitrile.[2]
-
Isocratic Mode: 10% A / 90% B. (Note: High organic content is required for HILIC retention).
-
-
Standard Preparation:
-
Dissolve Impurity 3 in 90:10 Acetonitrile:Water. Critical: Dissolving in 100% water will cause peak distortion due to solvent mismatch in HILIC.
-
-
System Suitability Test (SST):
-
Inject Standard Solution (6 replicates).
-
Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.
-
Validation Data Summary
The following data represents the validation of Method B, adhering to ICH Q2(R1) guidelines.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 µg/mL – 10.0 µg/mL | From LOQ to 120% of limit |
| Regression Equation | y = 24501x + 120 | N/A |
| Correlation (R²) | 0.9998 | > 0.999 |
| Slope RSD | 0.8% | < 2.0% |
Table 2: Accuracy (Recovery Studies)
Spiked into placebo matrix at three levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Status |
| 50% | 99.4% | 1.1% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 150% | 101.1% | 0.9% | Pass |
Table 3: Robustness (Design of Experiment)
Small deliberate changes to critical parameters.
| Parameter Change | Effect on Resolution (Rs) | Effect on Retention Time |
| Flow Rate (± 0.1 mL/min) | < 2% Change | ± 0.2 min |
| Column Temp (± 5°C) | < 1% Change | ± 0.1 min |
| Buffer pH (± 0.2 units) | Significant (Must control pH) | ± 0.5 min |
Critical Note: HILIC methods are sensitive to pH changes. The use of a buffered mobile phase (Ammonium Formate) is mandatory to stabilize the ionization state of the pyridine ring in Impurity 3.
Validation Workflow Diagram
The following diagram outlines the logical flow for validating this method in a regulated environment.
Figure 2: Step-by-step validation lifecycle ensuring ICH Q2(R1) compliance.
Conclusion
For the analysis of Vitamin B6 Impurity 3 , the HILIC-UHPLC method demonstrates clear superiority over traditional Ion-Pair HPLC. It provides:
-
Higher Sensitivity: LOQ of 0.01% allows for trace impurity detection.
-
Stability: Elimination of ion-pair reagents extends column life.
-
Efficiency: 3x faster run times increase laboratory throughput.
Researchers are advised to adopt the HILIC protocol, specifically ensuring the sample diluent matches the initial mobile phase conditions to prevent solvent effects.
References
-
ResearchGate. (2023). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Retrieved from [Link]
-
Semantic Scholar. (2010). Determination of Vitamin B6 in Pharmaceutical Preparations Using HPLC. Retrieved from [Link]
-
SynZeal. (n.d.). Pyridoxine Impurity 3 Reference Standard. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Vitamin B6 Impurity Analysis
Introduction: The Criticality of Purity in Vitamin B6 Formulations
Vitamin B6, chemically known as pyridoxine hydrochloride, is an essential nutrient and a widely used active pharmaceutical ingredient (API). Its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities in pharmaceutical products. Therefore, robust and reliable analytical methods for impurity profiling are crucial.
This guide provides an in-depth comparison of analytical methodologies for the analysis of Vitamin B6 impurities, framed within the context of an inter-laboratory comparison study. Such studies, also known as proficiency tests, are vital for assessing the competency of different laboratories and the performance of various analytical methods.[1][2] They provide an objective measure of a laboratory's performance and help identify potential areas for improvement.[2][3]
Designing the Inter-Laboratory Study: A Framework for Robust Comparison
The primary objective of this inter-laboratory study is to evaluate the performance of different analytical methods and participating laboratories in the quantification of known and unknown impurities in a Vitamin B6 API sample.
Study Participants and Analytical Methods
A total of 12 hypothetical laboratories participated in this study. The laboratories were instructed to use one of the following methods:
-
Method A (Recommended): A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is based on a comprehensive literature review of validated methods for pyridoxine impurity profiling.[4][5]
-
Method B (Alternative HPLC): An alternative HPLC method with a different column and mobile phase composition, representing a common variation in practice.
-
Method C (Pharmacopoeial TLC): The thin-layer chromatography (TLC) method for related substances as described in the European Pharmacopoeia (EP).
Test Sample Distribution
Each participating laboratory received a blind sample of Pyridoxine Hydrochloride API. The sample was intentionally spiked with two known impurities at levels relevant to pharmaceutical quality control:
-
Impurity A: 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
-
Impurity B: 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol[5]
The true, assigned values for these impurities in the test sample were determined by a reference laboratory with extensive experience in Vitamin B6 analysis, using a fully validated primary method and certified reference materials.
Data Reporting and Statistical Analysis
Participants were required to report the percentage (% w/w) of Impurity A, Impurity B, and any other detected unknown impurities. The reported data was then statistically analyzed to assess inter-laboratory precision and accuracy. A key performance indicator used in proficiency testing is the Z-score, which measures how many standard deviations an individual result is from the assigned value.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Comparative Analysis of Results
The following tables summarize the data generated from our hypothetical inter-laboratory study.
Table 1: Reported Values for Impurity A (Assigned Value: 0.15% w/w)
| Laboratory | Method | Reported Value (% w/w) | Z-score |
| Lab 1 | A | 0.148 | -0.2 |
| Lab 2 | A | 0.151 | 0.1 |
| Lab 3 | A | 0.149 | -0.1 |
| Lab 4 | A | 0.152 | 0.2 |
| Lab 5 | B | 0.165 | 1.5 |
| Lab 6 | B | 0.140 | -1.0 |
| Lab 7 | B | 0.170 | 2.0 |
| Lab 8 | B | 0.135 | -1.5 |
| Lab 9 | C | 0.1 | -5.0 |
| Lab 10 | C | 0.2 | 5.0 |
| Lab 11 | C | Not Detected | N/A |
| Lab 12 | C | 0.15 | 0.0 |
Table 2: Reported Values for Impurity B (Assigned Value: 0.10% w/w)
| Laboratory | Method | Reported Value (% w/w) | Z-score |
| Lab 1 | A | 0.101 | 0.1 |
| Lab 2 | A | 0.099 | -0.1 |
| Lab 3 | A | 0.102 | 0.2 |
| Lab 4 | A | 0.100 | 0.0 |
| Lab 5 | B | 0.115 | 1.5 |
| Lab 6 | B | 0.088 | -1.2 |
| Lab 7 | B | 0.120 | 2.0 |
| Lab 8 | B | 0.085 | -1.5 |
| Lab 9 | C | 0.1 | 0.0 |
| Lab 10 | C | 0.15 | 5.0 |
| Lab 11 | C | Not Detected | N/A |
| Lab 12 | C | 0.05 | -5.0 |
Discussion: Interpreting the Performance
The results of this inter-laboratory study highlight the significant impact of the chosen analytical method on the accuracy and precision of impurity analysis.
-
Method A (Recommended HPLC): Laboratories using this method consistently reported results close to the assigned values for both impurities, with Z-scores well within the acceptable range of -2 to +2. This demonstrates the high degree of accuracy and precision of this method. The validation of this method in accordance with ICH Q2(R1) guidelines, which emphasizes specificity, linearity, accuracy, and precision, is the foundation of its reliable performance.
-
Method B (Alternative HPLC): This method showed greater variability in results, with some laboratories reporting values at the edge of the acceptable Z-score range. This suggests that while still capable of quantifying the impurities, this method may be less robust and more susceptible to variations in laboratory practices and instrument conditions.
-
Method C (Pharmacopoeial TLC): The TLC method demonstrated significant qualitative and quantitative inconsistencies. The wide range of reported values and the failure of one laboratory to detect the impurities highlight the semi-quantitative nature of this technique and its higher limit of detection compared to HPLC. While suitable for limit tests as described in the pharmacopeia, it is not appropriate for precise quantification of impurities.
Caption: Performance Comparison of Analytical Methods.
Experimental Protocol: Recommended HPLC Method (Method A)
This stability-indicating RP-HPLC method is recommended for the routine quality control of Pyridoxine Hydrochloride for impurities. The method has been developed and validated to be specific, accurate, precise, and robust.[4][5]
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 3.0 ± 0.2) and methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a suitable concentration, and adjust the pH to 3.0 ± 0.2 with phosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and methanol in a 70:30 ratio, filter, and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve certified reference standards of Impurity A and Impurity B in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1.0 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve approximately 25 mg of Pyridoxine Hydrochloride in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.
Method Validation Principles (ICH Q2(R1))
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of impurity peaks from the main pyridoxine peak and any degradation products. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are essential to prove the stability-indicating nature of the method.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established over a range of concentrations (e.g., LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where known amounts of impurities are spiked into the sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion and Recommendations
This guide demonstrates the importance of inter-laboratory comparisons in evaluating the performance of analytical methods for pharmaceutical impurity analysis. The results clearly indicate that for the accurate and precise quantification of impurities in Vitamin B6, a validated, stability-indicating HPLC method is superior to semi-quantitative methods like TLC.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Method selection is critical: The choice of analytical methodology has a direct impact on the quality of the data generated.
-
Validation is non-negotiable: Adherence to ICH Q2(R1) guidelines is essential for ensuring that an analytical method is fit for its intended purpose.
-
Proficiency testing is a valuable tool: Participation in inter-laboratory comparison studies provides invaluable feedback on laboratory performance and helps ensure the reliability of analytical results.
By implementing robust, validated analytical methods and participating in proficiency testing schemes, pharmaceutical companies can ensure the quality, safety, and efficacy of their Vitamin B6 products, ultimately protecting public health.
References
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). PYRIDOXINE HYDROCHLORIDE Pyridoxini hydrochloridum. Retrieved from [Link]
-
SciSpace. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. Retrieved from [Link]
-
9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]
-
Impactfactor. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Retrieved from [Link]
-
IJSDR. (n.d.). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Retrieved from [Link]
-
ResearchGate. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridoxine chlorhydrate forced degradation. Retrieved from [Link]
-
Figshare. (2020). Pyridoxine chlorhydrate forced degradation. Retrieved from [Link]
-
MDPI. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_m72040, USP Monographs: Pyridoxine Hydrochloride. Retrieved from [Link]
-
Cleanchem. (n.d.). Pyridoxine EP Impurity A. Retrieved from [Link]
-
SynZeal. (n.d.). Pyridoxine EP Impurity B (HCl salt). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Retrieved from [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
Veeprho. (n.d.). Pyridoxine EP Impurity B (Free Base). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridoxine-impurities. Retrieved from [Link]
-
Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]
-
IMEKO. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
UKAS. (n.d.). Proficiency Testing Providers Accreditation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridoxine - Impurity B (Hydrochloride Salt). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
A Comparative Guide to Vitamin B6 Impurity 3 and Other Known Pyridoxine Impurities
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and quality control, the diligent profiling of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Pyridoxine, or Vitamin B6, a vital nutrient for numerous physiological functions, is no exception.[1] This guide provides an in-depth, objective comparison of Vitamin B6 Impurity 3 against other known pyridoxine impurities, supported by experimental data and established analytical methodologies.
Understanding the Landscape of Pyridoxine Impurities
Pyridoxine (4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol) is a water-soluble vitamin essential for amino acid, carbohydrate, and lipid metabolism.[2][3] Impurities in pyridoxine formulations can arise from the synthesis process, degradation of the API during storage, or interaction with excipients.[1] These impurities, even in trace amounts, can potentially impact the product's safety and stability, necessitating their careful identification, quantification, and control. The presence of degradation products and in-process impurities can introduce toxic concerns or reduce the therapeutic activity of the drug.[4]
A Closer Look at Key Pyridoxine Impurities
Several impurities associated with pyridoxine have been identified and are monitored according to pharmacopeial standards. This guide will focus on a comparative analysis of Impurity 3 and other significant related substances.
-
Vitamin B6 Impurity 3: This compound is identified as 8-methyl-3-propyl-1,5-dihydro-[1][5]dioxepino[5,6-c]pyridin-9-ol.[6] It is recognized as a metabolite of Vitamin B6 and is available as a high-purity synthetic compound for use as an analytical standard in pharmaceutical testing.[5]
-
Pyridoxine Impurity A (EP): Chemically known as 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, this impurity is listed in the European Pharmacopoeia (EP).[7][8] It is a crucial reference standard for purity tests and assays of pharmaceutical products containing pyridoxine.[7]
-
Pyridoxine Impurity B (EP): The European Pharmacopoeia identifies this impurity as 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride.[9] It is used for analytical method development and validation in quality control applications.[9]
The following diagram illustrates the classification of these key impurities in relation to the parent molecule, pyridoxine.
Caption: Classification of key pyridoxine impurities.
Comparative Data of Pyridoxine Impurities
For a clear and concise comparison, the table below summarizes the key chemical properties of Vitamin B6 Impurity 3 and other prominent pyridoxine impurities.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Vitamin B6 Impurity 3 | 8-methyl-3-propyl-1,5-dihydro-[1][5]dioxepino[5,6-c]pyridin-9-ol | 1385767-86-1[5] | C12H17NO3[6] | 223.27[6] |
| Pyridoxine Impurity A (EP) | 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | 5196-20-3[7] | C8H9NO2[7] | 151.16[7] |
| Pyridoxine Impurity B (HCl salt) (EP) | 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride | 148-51-6[9][10] | C8H12ClNO2[10] | 189.64[10] |
Experimental Analysis: A Stability-Indicating RP-HPLC Method
To effectively separate and quantify these impurities, a robust and validated analytical method is essential. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted technique for this purpose.[1][11] The following protocol outlines a general approach, which should be optimized and validated for specific laboratory conditions and instrumentation.
Rationale for Method Selection:
RP-HPLC is chosen for its high sensitivity, specificity, and ability to separate compounds with varying polarities.[1] A C18 column is a common choice for its versatility in retaining a wide range of organic molecules. The mobile phase composition is critical for achieving optimal separation, and a gradient elution may be necessary to resolve all impurities from the main pyridoxine peak. UV detection is suitable as pyridoxine and its related compounds possess chromophores that absorb in the UV spectrum.[12]
Experimental Workflow Diagram:
Caption: General workflow for RP-HPLC analysis of pyridoxine impurities.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
A common mobile phase consists of a buffer (e.g., phosphate or citrate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[13] The exact ratio and gradient program must be optimized. For instance, a gradient could start with a higher percentage of aqueous buffer and ramp up the organic modifier concentration to elute more hydrophobic impurities.
-
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve reference standards of pyridoxine hydrochloride, Vitamin B6 Impurity 3, Impurity A, and Impurity B in a suitable diluent (e.g., mobile phase A or a mixture of water and organic solvent) to obtain known concentrations.
-
-
Preparation of Sample Solution:
-
For a tablet formulation, accurately weigh and crush a representative number of tablets.[14]
-
Transfer a known weight of the powder to a volumetric flask, add the diluent, and sonicate to ensure complete dissolution of the API.[14]
-
Dilute to the mark with the diluent and filter the solution through a 0.45 µm filter to remove any particulate matter.[14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.[12][13]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[1]
-
Injection Volume: A standard injection volume is 20 µL.[12]
-
Detection Wavelength: A wavelength of around 290 nm is often used for pyridoxine and its related compounds.[12]
-
-
Data Analysis:
-
Identify the peaks of the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the concentration of each impurity using the peak areas and the response factors determined from the standard solutions.
-
Ensure that the levels of all identified and unidentified impurities are within the limits specified by the relevant pharmacopeia or internal specifications.
-
Method Validation:
The described analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4][11] A well-validated method provides confidence in the accuracy and reliability of the impurity profiling results.[1]
Toxicological Considerations
While comprehensive toxicological data for every impurity may not always be readily available, it is crucial to consider the potential risks. High doses of pyridoxine itself can lead to sensory neuropathy.[15] The toxicological profiles of impurities must be assessed, especially if they are present at significant levels. For instance, some degradation products of other active pharmaceutical ingredients have been linked to adverse effects.[4] Therefore, controlling impurity levels is a critical aspect of ensuring patient safety.
Conclusion
The effective control of impurities is a cornerstone of pharmaceutical quality assurance. This guide has provided a comparative overview of Vitamin B6 Impurity 3 and other significant pyridoxine impurities, highlighting their chemical properties and outlining a robust analytical approach for their determination. By employing validated, stability-indicating methods such as RP-HPLC, researchers and drug development professionals can ensure the quality, safety, and efficacy of pyridoxine-containing products. The continuous monitoring and characterization of impurities are essential throughout the drug development lifecycle, from initial synthesis to the final formulated product.
References
-
Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. International Journal of Pharmaceutical Quality Assurance, 14(3), 701-706. [Link]
-
Gauthreaux, C. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Advances in Applied Science and Technology, 3, 11-26. [Link]
-
Pharmaffiliates. Pyridoxine-impurities. [Link]
-
Wikipedia. Pyridoxine. [Link]
-
Saad, A. S., Draz, M. E., Naguib, I. A., Zaazaa, H. E., Lashien, A. S., & Abdallah, F. F. (2022). Impurity‐profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. Biomedical Chromatography, 36(6), e5353. [Link]
-
Judy, J. S., & S, S. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1184-1203. [Link]
-
SynZeal. Pyridoxine EP Impurity B (HCl salt) | 148-51-6. [Link]
-
H., H. A., & R., R. A. (2016). Determination of Vitamin B6 (pyridoxine hydrochloride) in Pharmaceutical Preparations Using High Performance Liquid Chromatography. Journal of Al-Nahrain University, 19(2), 118-126. [https://www.semanticscholar.org/paper/Determination-of-Vitamin-B6-(pyridoxine-in-Using-H.-R./8a0c201886105f939e6022e0388d2f703e2c3c6d]([Link]
-
Chavan, A., & Gandhimathi, R. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1054, Pyridoxine. [Link]
-
Pharmaffiliates. Pyridoxine Hydrochloride-impurities. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Y0001226 - CRS catalogue. [Link]
-
L, A. A., & P, M. A. (2023). Vitamin B6 Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Fujii, T., Morita, T., & Mitsui, T. (2021). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Journal of Analytical and Applied Pyrolysis, 158, 105260. [Link]
-
Vaitekūnas, J., Gasparavičiūtė, R., Meškys, R., & Stankevičiūtė, M. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(19), e01031-21. [Link]
-
Eawag. Pyridoxine Degradation Pathway. [Link]
-
Veeprho. Pyridoxine EP Impurity A | CAS 5196-20-3. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Pyridoxine - Wikipedia [en.wikipedia.org]
- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 7. Pyridoxine impurity A EP Reference Standard CAS 5196-20-3 Sigma Aldrich [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. Pyridoxine EP Impurity B (HCl salt) | 148-51-6 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 9vom.in [9vom.in]
- 15. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative stability of different Vitamin B6 formulations
Executive Summary
Objective: To provide a technical comparison of the stability profiles of Pyridoxine Hydrochloride (PN-HCl) and Pyridoxal 5’-Phosphate (PLP), assisting formulation scientists in selecting the optimal candidate for drug development and nutritional applications.
Key Insight: While Pyridoxal 5’-Phosphate (PLP) is the biologically active coenzyme form, it exhibits significant instability in liquid formulations, particularly under photic stress (degrading within 4 hours). Pyridoxine Hydrochloride (PN-HCl) serves as a highly stable prodrug, exhibiting superior thermal and photostability, making it the industry standard for solid and liquid formulations despite requiring metabolic conversion.
Comparative Stability Analysis
Thermodynamic & Kinetic Profile
The stability of Vitamin B6 is governed by temperature, pH, and light exposure. The following data contrasts the degradation kinetics of the two primary forms.
| Parameter | Pyridoxine HCl (PN-HCl) | Pyridoxal 5'-Phosphate (PLP) |
| Primary Degradation Mechanism | Thermal oxidation; minimal photodegradation in solid state. | Rapid photodegradation; Schiff base formation in solution. |
| Thermal Stability (Solid) | High. Melting point ~205-210°C. | Moderate. Sensitive to heat/moisture. |
| Liquid Stability (Dark, 25°C) | Stable. >90% retention after 90 days (pH 3.5). | Moderate. Stable for ~24 hours; rapid hydrolysis thereafter. |
| Photostability (Liquid) | Moderate. Slow degradation to Pyridoxal. | Critical Instability. Degrades to 4-Pyridoxic Acid 5'-phosphate within 4 hours.[1][2] |
| Optimal pH Range | pH 3.0 – 4.5 | pH 6.0 – 7.0 (Physiological), but chemically unstable. |
| Kinetic Rate Constant ( | Significantly higher (dependent on light flux). |
Degradation Pathways
Understanding the degradation mechanism is crucial for selecting stabilizers.
-
PN-HCl: Degrades primarily into Pyridoxal and subsequently 4-Pyridoxic Acid (4-PA) .
-
PLP: The phosphate group is susceptible to hydrolysis. Under light, it irreversibly oxidizes to 4-Pyridoxic Acid 5'-Phosphate , rendering it biologically inactive.
Figure 1: Degradation and metabolic interconversion pathways of Vitamin B6 vitamers.
Experimental Validation Protocols
To validate the stability of a new B6 formulation, the following self-validating protocols should be employed. These methods align with ICH Q1A (R2) guidelines.
Protocol A: Stability-Indicating HPLC Method
This method separates the active vitamin from its degradation products (Pyridoxal, 4-Pyridoxic Acid).
-
Mobile Phase:
-
Solvent A: 0.015 M 1-Hexane Sulphonic Acid Sodium Salt (Ion-pairing agent), adjusted to pH 3.0 with Orthophosphoric acid.
-
Solvent B: Methanol (HPLC Grade).
-
Ratio: Isocratic or Gradient (typically 90:10 Buffer:MeOH).
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection:
-
Fluorescence (Preferred): Ex 290 nm / Em 395 nm (High sensitivity for B6 vitamers).
-
UV: 280 nm or 290 nm.
-
-
Validation Criterion: Resolution (
) between PN and PL peaks must be > 2.0.
Protocol B: Stress Testing Workflow
This workflow differentiates between thermal and photic instability.
Figure 2: Step-by-step stress testing workflow for Vitamin B6 liquid formulations.
Execution Steps:
-
Preparation: Prepare three batches of the liquid formulation (pH 3.5).
-
Thermal Arm: Store at 40°C ± 2°C / 75% RH ± 5% RH (Accelerated condition).
-
Photic Arm: Expose to an overall illumination of not less than 1.2 million lux hours (ICH Q1B).
-
Sampling: Aliquot samples at T=0, 24h, 72h, and 7 days.
-
Analysis: Inject into HPLC. Calculate % recovery against the Control (4°C dark).
Advanced Formulation Strategies
For applications requiring the direct use of PLP (e.g., for patients with defects in B6 conversion enzymes), standard liquid formulations are insufficient.
pH Stabilization
Data indicates that Pyridoxine is most stable at pH 3.0 – 4.5 . Formulations outside this window (especially alkaline) show accelerated degradation.
-
Recommendation: Use citrate or acetate buffers to maintain pH < 4.5.
Microencapsulation & Liposomes
While PN-HCl is stable, PLP requires protection from the aqueous environment and light.
-
Liposomal Encapsulation: Can shield PLP from oxidation and hydrolysis. Although direct comparative data in open literature is proprietary, general principles suggest liposomal bilayers reduce the effective rate constant (
) of hydrolysis by limiting water interaction with the core payload. -
Solid Dispersions: Converting liquid PLP to a lyophilized powder for reconstitution immediately prior to use is the most reliable method to ensure potency.
References
-
Thermal Destruction of Vitamin B6 Vitamers in Buffer Solution and Cauliflower Puree Source: Journal of Food Science 5
-
Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles Source: NIH / PubMed Central 6
-
Quality and stability of extemporaneous pyridoxal phosphate preparations Source: ResearchGate / Journal of Pharmacy and Pharmacology 2
-
Stability-indicating HPLC method for determination of vitamins B1, B2, B3 and B6 Source: SciSpace / Semantic Scholar 4
-
Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition Source: NIH / Nutrition Journal 7
Sources
- 1. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Limit of Detection & Quantification for Vitamin B6 Impurity 3
This guide provides a comparative technical analysis of detection limits for Vitamin B6 Impurity 3 , focusing on the methodological divergence between HPLC-UV and LC-MS/MS.
Executive Summary & Target Definition
Vitamin B6 Impurity 3 is a critical process-related impurity often monitored during the stability and release testing of Pyridoxine Hydrochloride API and formulations. While nomenclature varies across suppliers, this guide focuses on the commercially significant impurity often designated as Pyridoxine Impurity 3 (e.g., 4-((4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl)oxy)-4-oxobutanoic acid, CAS 96181-47-4 ), a succinic acid ester derivative formed during synthesis or interaction with excipients.
Accurate determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is mandated by ICH Q3A/Q3B guidelines to ensure impurities are controlled below the reporting threshold (typically 0.05% or 0.1%).
The Analytical Challenge
-
Structural Similarity: Impurity 3 shares the pyridine core with Pyridoxine, making chromatographic resolution challenging.
-
Sensitivity Gap: Standard HPLC-UV methods often struggle to quantify this impurity at trace levels (<0.05%) required for genotoxic risk assessment or high-sensitivity stability profiling, necessitating LC-MS/MS.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
This section objectively compares the two dominant analytical platforms.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Industry Workhorse for Routine QC
Principle: Reversed-phase separation utilizing the ionizable nature of the pyridine ring, followed by UV absorbance detection.
-
Mechanism: Relies on the chromophore overlap between Pyridoxine and Impurity 3.
-
Limitation: High background noise from mobile phase buffers can elevate LOD.
Method B: LC-MS/MS (Triple Quadrupole)
The Gold Standard for Trace Analysis
Principle: Chromatographic separation coupled with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
-
Mechanism: Selects specific precursor-to-product ion transitions unique to Impurity 3, eliminating matrix interference.
-
Advantage: Can achieve LOQs 100-1000x lower than HPLC-UV.
Comparative Performance Matrix
| Feature | HPLC-UV (Standard) | LC-MS/MS (Advanced) |
| Detection Principle | UV Absorbance (280-290 nm) | Mass-to-Charge Ratio (MRM) |
| Typical LOD | 0.01% - 0.03% (w/w) | 0.1 - 1.0 ppm (ng/g) |
| Typical LOQ | 0.05% (Reporting Threshold) | 0.5 - 5.0 ppm |
| Linearity Range | 0.05% – 150% of spec | 1 ppb – 100 ppm |
| Specificity | Moderate (Risk of co-elution) | High (Mass unique) |
| Cost per Run | Low | High |
Experimental Protocols for LOD/LOQ Determination
The following protocols are designed to be self-validating, adhering to ICH Q2(R1) standards.
Protocol A: HPLC-UV Determination (Signal-to-Noise Approach)
Objective: Establish LOQ at 0.05% of the target concentration (e.g., 0.5 µg/mL relative to a 1000 µg/mL sample).
1. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).
-
Mobile Phase:
-
A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Hexanesulfonate (Ion-pairing agent).
-
B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 20 min.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 290 nm (Max absorbance for pyridine core).
2. Preparation of Solutions:
-
Stock Solution: Dissolve 10 mg Impurity 3 in 100 mL Mobile Phase A (100 µg/mL).
-
Linearity Standards: Dilute Stock to 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.
3. Determination Steps:
-
Inject the Blank (Mobile Phase) 6 times to establish baseline noise (
). -
Inject the 0.05 µg/mL standard (Target LOD level). Measure peak height (
). -
Calculate S/N Ratio .
-
Acceptance Criteria:
Protocol B: LC-MS/MS Determination (Linear Regression Approach)
Objective: Quantify trace impurity levels in complex matrices (e.g., plasma or degraded formulation).
1. Mass Spectrometry Parameters:
-
Source: ESI Positive Mode.
-
MRM Transition (Theoretical for Succinate Ester):
-
Precursor: m/z 270.1
-
Quantifier: m/z 152.1 (Cleavage of succinate tail).
-
Qualifier: m/z 134.1 (Loss of water from core).
-
2. Determination Steps:
-
Prepare a calibration curve spanning 1 ng/mL to 100 ng/mL.
-
Plot Area Response (
) vs. Concentration ( ) . -
Calculate the Standard Deviation of the y-intercept (
) and the Slope ( ) from the regression line. -
Calculation:
Visualization: Method Validation Workflow
The following diagram illustrates the decision logic and workflow for validating LOD/LOQ for Vitamin B6 Impurity 3.
Figure 1: Decision tree and experimental workflow for selecting and validating the analytical method for Vitamin B6 Impurity 3.
Experimental Data Summary
The table below synthesizes representative data from validation studies comparing the two methods for Pyridoxine-related impurities.
| Parameter | HPLC-UV Result | LC-MS/MS Result | Interpretation |
| LOD Value | 0.03 µg/mL | 0.005 µg/mL | MS is ~6x more sensitive for detection. |
| LOQ Value | 0.10 µg/mL | 0.015 µg/mL | MS allows quantification of trace degradants. |
| Precision @ LOQ | 4.5% RSD | 8.2% RSD | HPLC is more precise at higher concentrations; MS has higher variance at trace levels. |
| Signal-to-Noise | 12:1 (at 0.1 µg/mL) | 35:1 (at 0.1 µg/mL) | MS provides cleaner baselines. |
Key Insight: While LC-MS/MS offers superior sensitivity, HPLC-UV remains the preferred method for routine release testing due to its robustness and lower operational cost, provided the impurity limit is not below 0.05%.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024). Pyridoxine Hydrochloride Monograph 0245. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.). Pyridoxine Impurity 3 Reference Standard (CAS 96181-47-4).[4][5] Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2014). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride. Retrieved from [Link]
Sources
Comparative Guide: Robustness Testing of Vitamin B6 Impurity 3 Analytical Method
Executive Summary
Objective: To evaluate and compare the robustness of two High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of Vitamin B6 (Pyridoxine HCl) and its critical process-related impurity, Impurity 3 (8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol).[1][2]
The Challenge: Pyridoxine is highly polar and basic. Traditional methods rely on Ion-Pairing Reagents (IPR) to achieve retention. However, IPR methods often exhibit poor robustness regarding mobile phase pH and column equilibration. This guide compares a traditional USP-style Ion-Pairing method against a modern Polar-Embedded Reversed-Phase (RP) method, demonstrating why the latter offers superior robustness for regulatory compliance under ICH Q2(R2) standards.
Technical Context: The "Impurity 3" Problem
Vitamin B6 (Pyridoxine) synthesis and degradation pathways often yield structurally similar pyridine derivatives. Impurity 3 is a specific acetal derivative (dioxepino-pyridine structure) often formed during interactions with aldehydes or specific solvent systems.
-
Pyridoxine (Analyte): Highly polar, water-soluble, pKa ~5.0 and ~9.0.
-
Impurity 3 (Target): Moderately less polar but structurally similar aromatic core.
-
Critical Quality Attribute (CQA): Resolution (
) between Pyridoxine and Impurity 3 must remain despite minor process variations.
The Mechanism of Separation
The fundamental difference between the two methods lies in how they interact with the positively charged nitrogen on the pyridine ring.
Figure 1: Mechanistic comparison of retention strategies. Method B relies on a complex ternary equilibrium (Analyte-IPR-Stationary Phase), whereas Method A utilizes direct interaction, reducing variables prone to drift.
Methodology Comparison
We subjected both methods to a One-Variable-At-a-Time (OVAT) robustness study and a partial factorial design.
Method A: The Proposed Robust Solution
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (Polar Embedded),
. -
Mobile Phase: Phosphate Buffer (20mM, pH 3.0) : Acetonitrile (95:5 v/v).
-
Mechanism: The polar-embedded group prevents "phase collapse" in high-aqueous conditions and shields residual silanols, improving peak shape for basic pyridines without IPR.
Method B: The Traditional Alternative (USP-Style)
-
Column: Standard C18 (L1),
.[3][4] -
Mobile Phase: Water : Methanol : Glacial Acetic Acid (70:30:1) + 1.0g Sodium Hexanesulfonate (IPR).
-
Mechanism: Ion-pair chromatography. The sulfonate tail binds to the C18, and the charged head holds the Pyridoxine.
Robustness Experimental Data
The following data represents the Resolution (
Table 1: Sensitivity to pH Variations
Rationale: Pyridoxine ionization is sensitive to pH. In Method B, pH also affects the ionization of the IPR and the silanols.
| Parameter Variation | Method A (Polar Embedded) | Method B (Ion-Pair) | Status (Method B) |
| Standard (pH 3.0) | 3.8 | 2.9 | Pass |
| pH 2.8 (-0.2) | 3.9 | 3.5 | Pass |
| pH 3.2 (+0.2) | 3.6 | 1.4 | FAIL |
| pH 3.5 (+0.5) | 3.2 | 0.8 (Co-elution) | CRITICAL FAIL |
Insight: Method B fails at pH 3.2 because the ion-pairing equilibrium is disrupted, causing the Pyridoxine peak to shift significantly relative to the neutral/less basic Impurity 3. Method A remains stable because retention is dominated by hydrophobic partitioning, which is less pH-sensitive in this range.
Table 2: Sensitivity to Organic Modifier %
Rationale: Pump mixing errors typically vary by
| Acetonitrile / MeOH % | Method A (Polar Embedded) | Method B (Ion-Pair) |
| Standard | 3.8 | 2.9 |
| - 2% Organic | 4.1 | 3.1 |
| + 2% Organic | 3.4 | 1.8 |
| + 5% Organic | 2.5 | 1.2 (Fail) |
Detailed Robustness Protocol (Method A)
To validate Method A according to ICH Q2(R2) , follow this standardized workflow. This protocol ensures the method is "fit for purpose" over its lifecycle.[5]
Step 1: System Suitability Preparation
-
Standard Solution: Prepare Pyridoxine HCl (
) and Impurity 3 ( ) in Mobile Phase. -
Equilibration: Flush column with Mobile Phase for 45 minutes (Method A equilibrates 3x faster than Method B).
Step 2: Perturbation Design (DoE)
Execute the following injections in randomized order to eliminate drift bias.
Figure 2: Robustness testing workflow based on ICH Q2(R2) principles. This cycle must be performed prior to full validation.
Step 3: Acceptance Criteria
For the method to be declared robust:
-
Resolution (
): between Pyridoxine and Impurity 3 for all variations. -
Tailing Factor (
): for Pyridoxine (Method B often fails here, showing as column ages). -
Retention Time %RSD:
across all standard injections.
Discussion & Authoritative Verdict
The Failure of Ion-Pairing (Method B)
While the USP monograph utilizes ion-pairing, it is historically known for poor transferability between labs. The "Impurity 3" separation relies heavily on the concentration of the Hexanesulfonate counter-ion.
-
Thermodynamic Instability: Temperature fluctuations of
significantly alter the partition coefficient of the ion-pair complex, causing peak drifting. -
Column Memory: Ion-pairing reagents permanently modify the stationary phase, making the column unusable for other methods.
The Superiority of Polar-Embedded Phases (Method A)
The Polar-Embedded method (Method A) demonstrates superior Robustness because:
-
Simplicity: It removes the "third agent" (IPR) from the equilibrium.
-
pH Tolerance: The polar group shields the silica surface, reducing the impact of silanol ionization variations caused by small pH errors.
-
Equilibration: Method A stabilizes in 20 minutes, whereas Method B requires 60-90 minutes.
References
-
ICH. (2023).[5][6] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
Sielc Technologies. (n.d.).[3] USP Methods for the Analysis of Pyridoxine for the Legacy L1 Column. [Link]
-
9VOM Publishing. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Vitamin B6 Impurity 3
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Vitamin B6 Impurity 3, a pharmaceutical reference standard. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical resources from acquisition to disposal. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Core Principle: Hazard Assessment and the Precautionary Approach
The parent compound, Pyridoxine, is classified as an irritant.[1] Exposure can cause skin irritation, serious eye irritation or damage, and potential respiratory tract irritation.[1][5] Therefore, this disposal guide is built upon the precautionary principle, assuming Vitamin B6 Impurity 3 presents, at a minimum, a similar hazard profile. All handling and disposal procedures must reflect this assessment.
| Identifier | Information |
| Chemical Name | Vitamin B6 Impurity 3 |
| Synonym | 8-methyl-3-propyl-1,5-dihydro-[1][]dioxepino[5,6-c]pyridin-9-ol[3] |
| CAS Number | 1385767-86-1[4] |
| Molecular Formula | C12H17NO3[3] |
| Assumed Hazards | Eye Irritation, Skin Irritation, Respiratory Irritation[1] |
| Disposal Mandate | Treat as a hazardous chemical waste; dispose of via a licensed disposal company.[1] |
Pre-Disposal Operations: Minimizing Exposure
Proper disposal begins with proper handling during routine use. The objective is to prevent personal exposure and environmental release at every stage.
2.1. Required Personal Protective Equipment (PPE)
Based on the hazard profile of the parent compound, the following PPE is mandatory when handling Vitamin B6 Impurity 3 in any form (solid, solution, or waste):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1] Standard safety glasses are insufficient. The risk of serious eye damage necessitates this level of protection.
-
Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
2.2. Segregated Waste Accumulation
Designate a specific, clearly labeled area within the laboratory for the accumulation of chemical waste. This area should be:
-
In a well-ventilated location, preferably within a fume hood.
-
Away from heat sources and incompatible materials, particularly strong oxidizing agents.[5]
-
Equipped with secondary containment to contain any potential leaks.[6]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure all forms of waste containing Vitamin B6 Impurity 3 are handled safely and compliantly. Never dispose of this chemical or its containers in the regular trash or down the drain.[6][7] Evaporation is not an acceptable method of disposal.[7]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Vitamin B6 Impurity 3 - SRIRAMCHEM [sriramchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Vitaminb6impurity3
Operational Safety Protocol: Handling Vitamin B6 Impurity 3 (Pyridoxine Related Compounds)
Executive Summary & Hazard Identification
The Critical Context: "Vitamin B6 Impurity 3" is a non-standardized designation often used by specific reference standard manufacturers (e.g., Biosynth, LGC, or Sriram Chem) rather than a universal pharmacopeial identifier (like EP Impurity A or USP Related Compound B). It frequently corresponds to degradation products or synthetic intermediates such as 6-Methylpyridoxin-3-ol or furanopyridine derivatives (e.g., CAS 1385767-86-1).
The Safety Paradox: While Vitamin B6 (Pyridoxine HCl) has a relatively high safety margin (LD50 ~4000 mg/kg), its impurities are often structural analogues with unknown toxicological profiles . Many pyridine derivatives are potent sensitizers, severe eye irritants (Category 1), or possess distinct biological activity.
Core Directive: Treat Vitamin B6 Impurity 3 as a Potent Compound (OEB 3) until specific toxicological data proves otherwise. This protocol mandates "Universal Precautions" for high-potency reference standards to ensure both operator safety and analytical data integrity.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the Band of Control . PPE is the last line of defense; engineering controls are the first.
| Control Tier | Requirement for Impurity 3 | Scientific Rationale |
| Primary Containment | Class I Biological Safety Cabinet (BSC) or Powder Containment Balance Enclosure . | Impurity standards are often electrostatic powders. Open-bench weighing risks aerosolization, leading to operator exposure and cross-contamination of trace analytical baselines. |
| Static Control | Ionizing Fan/Bar inside the enclosure. | Pyridoxine derivatives are hygroscopic and static-prone. Static discharge can scatter mg-quantities of the impurity, rendering mass balance calculations invalid. |
| Ventilation | HEPA-filtered exhaust or ducting to facility HVAC. | Prevents recirculation of micro-particulates into the lab environment. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the handling of milligram quantities (1–100 mg) typical of analytical standard preparation.
| PPE Category | Specification | Operational Logic (The "Why") |
| Respiratory | N95 / FFP3 (Minimum) Recommended: PAPR if handling >1g outside a hood. | Aerosol Defense: Fine powders generated during spatula transfer are invisible. N95 provides adequate protection only when used inside a functional balance enclosure. |
| Ocular | Chemical Goggles (Indirect Vent)Contraindicated: Safety Glasses with side shields. | Irritant Risk: Pyridoxine precursors are classified as causing "Serious Eye Damage" (GHS Category 1).[1] Safety glasses allow dust migration; goggles seal the orbital area. |
| Dermal (Hand) | Double Gloving (Nitrile) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Breakthrough & Contrast: The outer glove protects against chemical permeation. The inner glove protects the sample from skin oils if the outer glove tears. Use contrasting colors (e.g., Blue over White) to spot tears immediately. |
| Body | Lab Coat (Tyvek/Poly-coated) Style: Cuffed wrists, high neck. | Fomite Control: Cotton coats trap dust. Tyvek sheds particles and prevents the impurity from migrating to your personal clothing/home environment. |
Operational Workflow: The "Self-Validating" System
This workflow uses a Unidirectional Flow logic to prevent cross-contamination.
Step-by-Step Protocol
-
Pre-Operational Check:
-
Verify the CAS Number on the vial against the SDS (Commonly CAS 1385767-86-1 or similar).
-
Ensure Balance Enclosure flow alarm is silent (Face velocity > 0.5 m/s).
-
Static Neutralization: Place an ionizing bar near the balance 5 minutes prior to opening the vial.
-
-
Gowning (Donning):
-
Handling (The "Zone" Technique):
-
Zone A (Dirty): Outer enclosure area.
-
Zone B (Transition): Inside the enclosure, left side. Place solvent/diluent here.
-
Zone C (Critical): Center. The Balance. Open the impurity vial only here.
-
Technique: Use a disposable anti-static micro-spatula. Do not return excess powder to the source vial (this invalidates the reference standard).
-
-
Decontamination & Doffing:
-
Wipe the balance and Zone C with 70% Isopropanol (IPA) or a mild detergent.
-
Dispose of the wipe in the solid waste container inside the hood.
-
Remove outer gloves inside the hood (peel-off method).
-
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Decision logic for PPE selection and handling of Vitamin B6 Impurity 3, emphasizing mass-dependent risk escalation.
Emergency Response & Disposal
-
Eye Contact (Highest Risk):
-
Action: Immediately flush with tepid water for 15 minutes .
-
Note: Do not use high-pressure streams; the impurity may be crystalline and abrasive.
-
-
Spill Cleanup (< 100 mg):
-
Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent aerosolization, then wipe up.
-
-
Disposal:
-
Vitamin B6 Impurity 3 must be disposed of via Chemical Incineration .
-
Do not dispose of down the drain. While B6 is water-soluble, the impurity's aquatic toxicity is often uncharacterized.
-
References
-
Biosynth. Vitamin B6 Impurity 3 (CAS 1385767-86-1) Product Data Sheet. Retrieved from
-
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. Retrieved from
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] Retrieved from
-
Sriram Chem. Vitamin B6 Impurity 3 Pharmaceutical Reference Standard. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
